Luminespib mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1051919-26-6 |
|---|---|
Molecular Formula |
C27H37N3O9S |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C26H31N3O5.CH4O3S.H2O/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4;/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4);1H2 |
InChI Key |
TUURDQPZDIZCLK-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O.[H]O[H] |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C.CS(=O)(=O)O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Luminespib mesylate |
Origin of Product |
United States |
Luminespib Mesylate: a Third Generation Hsp90 Inhibitor in Research
Historical Context of its Discovery and Academic Development
Luminespib (B612032), also known by its developmental code names NVP-AUY922 and VER-52296, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). selleckchem.commedkoo.com Its discovery was the result of a collaborative effort between The Institute of Cancer Research (ICR) and the pharmaceutical company Vernalis. ncats.iowikipedia.org The development of luminespib stemmed from a high-throughput screening hit, which then underwent a multiparameter lead optimization program. ncats.io This program involved structural modifications to enhance potency and selectivity. frontiersin.org For instance, the transition from a pyrazole (B372694) to an isoxazole (B147169) aromatic ring was a key step in its development. frontiersin.org
Following its initial discovery and optimization, luminespib was licensed to Novartis for further clinical development. ncats.iowikipedia.org It entered Phase I clinical trials in 2007 and has since been investigated in numerous studies for various cancers. nih.gov While some trials were completed, others were terminated or withdrawn, and there are currently no active clinical trials for luminespib as a single agent. nih.gove-crt.org Despite this, research into its potential applications, particularly in combination therapies, continues in academic and preclinical settings. e-crt.orgfrontiersin.org
Classification within the Hsp90 Inhibitor Landscape
Hsp90 inhibitors are broadly categorized into generations based on their chemical structure and developmental timeline. The first generation primarily consists of ansamycin (B12435341) antibiotics, such as geldanamycin (B1684428) and its derivative tanespimycin (B1681923) (17-AAG). biospace.com These compounds, while demonstrating the therapeutic potential of Hsp90 inhibition, had limitations.
Luminespib is classified as a third-generation Hsp90 inhibitor. cancer.govinvivochem.com This classification distinguishes it from the earlier ansamycin-based inhibitors and subsequent synthetic inhibitors. e-crt.orgbiospace.com Second-generation inhibitors, like NVP-AUY922 (luminespib) and PU-H71, were developed to have greater potency and improved pharmacokinetic properties compared to their predecessors. ashpublications.org The third-generation inhibitors, including luminespib, are characterized by their non-benzoquinone ansamycin structures, high potency, and strong binding affinity to the ATP binding pocket of Hsp90. biospace.com
Table 1: Generations of Hsp90 Inhibitors
| Generation | Key Characteristics | Examples |
|---|---|---|
| First | Ansamycin-based (benzoquinone) | Geldanamycin, Tanespimycin (17-AAG) |
| Second | Synthetic, often with improved potency | NVP-AUY922 (Luminespib), PU-H71 |
| Third | Non-benzoquinone ansamycins, high potency and binding affinity | Luminespib (NVP-AUY922), NVP-HSP990 |
Resorcinol (B1680541) Derivative and Isoxazole Amide Structural Class (Academic Perspective on Chemical Design)
From a chemical design perspective, luminespib is a derivative of 4,5-diarylisoxazole and belongs to the resorcinol-containing isoxazole amide class. medkoo.comcancer.govinvivochem.com This structure is distinct from the ansamycin scaffold of first-generation inhibitors. ncats.io The core of luminespib is a resorcinol moiety attached to an isoxazole ring, which in turn is linked to an ethylamide group. wikipedia.orgnih.gov
The design of luminespib was a result of structure-based drug design strategies. frontiersin.org The initial screening hit, CCT018159, was a 4,5-diarylpyrazole. biorxiv.org Through a process of chemical modification, including the introduction of a 3-carboxamide substituent and the change from a pyrazole to an isoxazole ring, the potency and selectivity of the compound were significantly improved. frontiersin.orgbiorxiv.org Specifically, the isoxazole scaffold was found to confer potent inhibitory activity against Hsp90. frontiersin.org
The resorcinol group is a key feature, contributing to the high binding affinity of luminespib to the N-terminal ATP-binding pocket of Hsp90. biospace.com This binding prevents the chaperone protein from functioning correctly, leading to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation. cancer.govnih.gov The morpholinomethylphenyl group attached to the isoxazole ring also plays a role in the molecule's activity and properties. medkoo.comwikipedia.org
Table 2: Research Findings on Luminespib's Potency
| Target | Potency Metric | Value | Assay Type |
|---|---|---|---|
| HSP90α | IC50 | 13 nM | Cell-free assay |
| HSP90β | IC50 | 21 nM | Cell-free assay |
| HSP90α | IC50 | 7.8 nM | Fluorescence polarisation (FP) competitive binding assay |
| GRP94 | IC50 | 535 nM | Fluorescence polarisation (FP) competitive binding assay |
| TRAP-1 | IC50 | 85 nM | Fluorescence polarisation (FP) competitive binding assay |
| Various human cancer cell lines | GI50 | 9 nM (average) | In vitro proliferation assay |
| Gastric cancer cell lines | IC50 | 2 to 40 nM | In vitro proliferation assay |
| NSCLC cell lines | IC50 | < 100 nM (in all 41 lines tested) | In vitro growth inhibition assay |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition Data sourced from multiple research papers. selleckchem.comncats.ioncats.iochemicalprobes.org
Molecular and Cellular Mechanisms of Luminespib Mesylate Action
Downstream Cellular Consequences of Hsp90 Inhibition
Cell Proliferation Inhibition in Preclinical Models
Luminespib (B612032) mesylate demonstrates potent anti-proliferative activity across a wide spectrum of human tumor cell lines in preclinical studies. This inhibition is a direct result of the degradation of key oncogenic client proteins that are dependent on Hsp90 for their stability and function. invivochem.com The compound consistently shows low nanomolar efficacy in vitro. For instance, in a panel of human tumor cells, luminespib exhibited GI50 (concentration for 50% growth inhibition) values ranging from approximately 2 to 40 nmol/L. medkoo.com Similarly, studies in 11 human gastric cancer cell lines found IC50 values (concentration for 50% inhibition) also in the 2 to 40 nM range. ncats.ioselleck.co.jp Its potency has also been confirmed in non-small cell lung cancer (NSCLC) cell lines, where it potently inhibited in vitro growth with IC50 values under 100 nM in all 41 lines tested. ncats.io In pancreatic cancer cells, luminespib showed an IC50 of 10 nM. invivochem.com
Table 1: In Vitro Anti-proliferative Activity of Luminespib in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line Type | Number of Cell Lines | Potency Measurement | Concentration Range (nM) | Reference |
|---|---|---|---|---|
| Various Human Tumors | Not specified | GI50 | 2 - 40 | medkoo.com |
| Human Gastric Cancer | 11 | IC50 | 2 - 40 | ncats.ioselleck.co.jp |
| Non-Small Cell Lung Cancer (NSCLC) | 41 | IC50 | < 100 | ncats.io |
Induction of Cell Cycle Arrest Mechanisms (e.g., G1-G2 phase)
A key mechanism through which luminespib exerts its anti-proliferative effects is the induction of cell cycle arrest. By disrupting the function of Hsp90, luminespib leads to the degradation of client proteins that are essential for cell cycle progression, such as specific cyclins and cyclin-dependent kinases (CDKs). medchemexpress.com This degradation halts the cell cycle at critical checkpoints, preventing cancer cells from dividing. medchemexpress.commedchemexpress.com Preclinical studies have consistently shown that treatment with luminespib induces a G1-G2 phase arrest in human tumor cells. medkoo.com This arrest at the G1 or G2/M checkpoints is a characteristic outcome of Hsp90 inhibition, as it disrupts the proteins that regulate progression through both the G0-G1 and G2-M transitions. researchgate.net
Apoptosis Induction Pathways
Beyond cytostatic effects like cell cycle arrest, luminespib is a potent inducer of apoptosis, or programmed cell death. medkoo.cominvivochem.com The inhibition of Hsp90 destabilizes numerous proteins that normally protect cancer cells from apoptotic signals. The apoptotic process initiated by luminespib involves the intrinsic, or mitochondrial, pathway, which is regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. medchemexpress.com This pathway culminates in the activation of a cascade of enzymes known as caspases, which execute the dismantling of the cell. nih.gov
The intrinsic apoptotic pathway is controlled by a balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family. systemsmedicineireland.ie Luminespib shifts this balance in favor of cell death. Research demonstrates that luminespib treatment leads to the transcriptional downregulation of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein that sequesters and inhibits the primary effectors of apoptosis, BCL-2-associated X protein (BAX) and BCL-2 antagonist/killer (BAK). nih.govbmj.com Consequently, luminespib treatment results in the upregulation and significant activation of both BAX and BAK. nih.govbmj.com Once activated, these pro-apoptotic proteins translocate to the mitochondria and oligomerize, initiating the next critical step in the apoptotic cascade. systemsmedicineireland.ielenus.ie
The activation and oligomerization of BAX and BAK at the mitochondrial surface leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event often considered the "point of no return" in apoptosis. systemsmedicineireland.ienih.govwikipedia.org MOMP involves the formation of pores in the outer mitochondrial membrane, which is typically impermeable to large molecules. wikipedia.org Luminespib treatment has been shown to induce MOMP, confirmed by the release of mitochondrial content, such as cytochrome c, from the intermembrane space into the cytosol. nih.gov This release is a direct consequence of BAX/BAK-mediated pore formation and is a definitive signal for the cell to proceed with apoptosis. nih.govbiomolther.org
The release of cytochrome c into the cytoplasm following MOMP triggers the formation of the apoptosome, a large protein complex. systemsmedicineireland.ie The apoptosome then recruits and activates caspase-9, an initiator caspase. systemsmedicineireland.iebiomolther.org Activated caspase-9, in turn, initiates a downstream proteolytic cascade by activating effector caspases, most notably caspase-3 and caspase-7. nih.govnih.gov Studies have confirmed that luminespib treatment significantly increases the activity of caspase-3/7 and the levels of cleaved (active) caspase-3 in cancer cells. selleck.co.jpnih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and the ultimate death of the cell. nih.gov
Angiogenesis Inhibition Mechanisms (Preclinical)
In addition to its direct effects on tumor cells, luminespib also inhibits tumor growth by suppressing angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. medkoo.cominvivochem.com This anti-angiogenic activity stems from the fact that key signaling proteins involved in angiogenesis are Hsp90 client proteins. Preclinical research shows that luminespib treatment leads to a decrease in the expression of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs). selleck.co.jp In vitro, luminespib has been observed to inhibit the proliferation, chemomigration, and tubular differentiation of human endothelial cells. medkoo.com In vivo studies using tumor xenograft models have corroborated these findings, demonstrating that treatment with luminespib results in reduced microvessel density within tumors, reflecting its potent anti-angiogenic effects. medkoo.cominvivochem.com
Suppression of Tumor Cell Chemotaxis and Invasion (In Vitro)
Luminespib mesylate, also known as NVP-AUY922, demonstrates significant activity in the suppression of tumor cell motility, a critical component of cancer metastasis. As a potent inhibitor of Heat Shock Protein 90 (HSP90), its mechanism of action is tied to the destabilization and subsequent degradation of a multitude of client proteins that are essential for cell migration and invasion. medkoo.comresearchgate.netnih.gov
In vitro studies have consistently shown that Luminespib significantly inhibits tumor cell chemotaxis and invasion across various cancer types. invivochem.complos.orgelsevier.es For instance, in pancreatic cancer cell lines, Luminespib at a concentration of 10 nM markedly inhibits cell migration and invasion, even in the presence of epidermal growth factor (EGF), a potent stimulator of cell motility. invivochem.com Research has also documented its inhibitory effects on WM266.4 melanoma and orthotopically implanted PC3LN3 prostate carcinoma cells. researchgate.netinvivochem.comnih.gov The compound acts on several processes integral to metastasis, including not only invasion but also angiogenesis, by inhibiting the proliferation, chemomigration, and tubular differentiation of human endothelial cells. invivochem.comnih.gov
The inhibition of these processes is a direct consequence of HSP90 blockade. HSP90 is crucial for the stability and function of key signaling proteins that drive cell motility, such as receptor tyrosine kinases (RTKs) and their downstream mediators like Akt, and Raf-1. researchgate.net By inhibiting HSP90, Luminespib triggers the degradation of these client proteins, thereby disrupting the signaling cascades that promote the cytoskeletal rearrangements and adhesive changes necessary for cell movement and invasion. researchgate.netnih.gov The extracellular fraction of HSP90 has also been implicated in promoting invasion, partly through its interaction with matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. tandfonline.com HSP90 inhibitors interfere with this process, contributing to their anti-invasive properties. researchgate.net
Table 1: In Vitro Effects of Luminespib (NVP-AUY922) on Cell Migration and Invasion
| Cell Line/Type | Assay | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Pancreatic Cancer Cells | Migration & Invasion | 10 nM | Significant inhibition | invivochem.com |
| Human Endothelial Cells | Chemomigration & Tubular Differentiation | Not specified | Inhibition | invivochem.comnih.gov |
| WM266.4 Melanoma | Chemotaxis/Invasion | Not specified | Significant inhibition | invivochem.comnih.gov |
| PC3LN3 Prostate Carcinoma | Chemotaxis/Invasion | Not specified | Significant inhibition | invivochem.comnih.gov |
Modulation of Cellular Stress Responses
Endoplasmic Reticulum (ER) Stress Induction
This compound has been shown to modulate the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). oncotarget.comashpublications.org Inhibition of HSP90 can lead to the destabilization of key UPR regulators, such as the transmembrane kinases IRE1α (inositol-requiring enzyme-1α) and PERK (protein kinase RNA-like ER kinase), with which HSP90 associates. nih.gov
Treatment with HSP90 inhibitors can disrupt this association, leading to the degradation of these sensor proteins and thereby affecting the cell's ability to manage ER stress. nih.gov While some HSP90 inhibitors can transiently induce UPR signaling, this is often followed by destabilization of the UPR machinery itself. nih.gov Studies have shown that Luminespib can induce the UPR in endothelial cells. nih.gov Furthermore, in cholangiocarcinoma cells, the combination of Luminespib (NVP-AUY922) with a PI3K/mTOR inhibitor was found to be synergistic in inducing cell death, partly by inducing reactive oxygen species (ROS) that can exacerbate a vicious cycle of ER stress. oncotarget.com In PC12 cells, which are derived from a pheochromocytoma, silencing of the NIX protein led to elevated ER stress and enhanced apoptosis induced by Luminespib. nih.gov This suggests that Luminespib's interaction with the ER stress pathway can be a significant contributor to its cytotoxic effects in cancer cells, which often rely on a heightened UPR to manage the high load of oncogenic protein production. tandfonline.com
Alterations in Redox Signaling Pathways
This compound influences the delicate balance of cellular redox signaling, which involves reactive oxygen species (ROS) and antioxidant defense mechanisms. The inhibition of HSP90 can lead to an increase in intracellular ROS levels. oncotarget.com This pro-oxidant effect is thought to contribute to the anticancer activity of HSP90 inhibitors, as high levels of ROS can induce cellular damage and trigger apoptosis. nih.gov For example, combining Luminespib with a PI3K/mTOR inhibitor in cholangiocarcinoma cells was shown to induce ROS, which contributes to ER stress and cell death. oncotarget.com
Conversely, HSP90 inhibition has also been linked to the activation of antioxidant responses. The transcription factor Nrf2 (Nuclear factor erythroid-derived 2-like 2), a master regulator of antioxidant gene expression, can be activated following HSP90 inhibition, enhancing the cell's antioxidant capacity. elsevier.es This dual role highlights the complexity of HSP90's involvement in redox homeostasis. In the context of Luminespib, studies in PC12 cells have shown that the cellular response is influenced by other proteins. When the protein NIX was silenced in these cells, ROS levels increased, and the apoptotic effect of Luminespib was enhanced. nih.gov In another study, Luminespib was found to alleviate radiation-induced lung injury by inhibiting ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, which is intrinsically linked to ROS. nih.gov This suggests that Luminespib's effect on redox signaling is context-dependent and can involve multiple pathways, contributing to either cell death or cytoprotection depending on the specific cellular environment and stressors.
Heat Shock Protein 72 (Hsp72) Upregulation as a Pharmacodynamic Marker
A hallmark and robust pharmacodynamic marker of HSP90 inhibition by Luminespib is the compensatory upregulation of Heat Shock Protein 72 (Hsp72), the inducible isoform of the HSP70 family. medkoo.cominvivochem.comnih.govncats.ionih.gov This phenomenon is a direct consequence of the disruption of the HSP90 chaperone machinery. Under normal conditions, Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response, is kept in an inactive state through its association with HSP90. oncotarget.com When Luminespib binds to HSP90 and inhibits its function, HSF-1 is released, translocates to the nucleus, and activates the transcription of heat shock genes, most notably HSPA1A, which encodes Hsp72. oncotarget.com
The induction of Hsp72 is readily and consistently observed in a wide range of human tumor cell lines and in vivo xenograft models following treatment with Luminespib. researchgate.netinvivochem.comnih.gov This molecular signature of HSP90 inhibition is so reliable that the measurement of Hsp72 levels in tumor biopsies and peripheral blood mononuclear cells is used in clinical trials to confirm target engagement and to determine the biologically effective dose of the drug. nih.gov For example, studies with Luminespib have shown a dose-dependent increase in Hsp72 levels, which correlates with the degradation of HSP90 client proteins like ERBB2, CRAF, and CDK4. researchgate.netinvivochem.comnih.gov Time-course experiments have demonstrated that Hsp72 induction can be detected as early as 4 hours after treatment, with peak expression often occurring between 16 and 24 hours. acs.org While Hsp72 induction is a marker of HSP90 inhibition, it is also a pro-survival response, as Hsp72 itself has anti-apoptotic functions. oncotarget.comtandfonline.com
Table 2: Induction of Hsp72 by Luminespib (NVP-AUY922) in Preclinical Models
| Model System | Method of Detection | Key Finding | Reference |
|---|---|---|---|
| Human Tumor Xenografts | Western Blot, Immunohistochemistry | Hsp72 induction was concordant with antitumor effects and client protein depletion. | researchgate.netinvivochem.comnih.gov |
| Rat Schwann Cells | Western Blot | Dose-dependent increase in Hsp70 (Hsp72) levels, peaking at 100 nM. | acs.org |
| Rat Schwann Cells | Western Blot | Hsp70 induction observed as early as 4 hours, peaking at 16-24 hours. | acs.org |
| Human Tumor Cell Lines | Not specified | Elevation of Hsp72 is a characteristic cellular response to Luminespib. | invivochem.comnih.gov |
Table of Compounds
Preclinical Efficacy Studies in Diverse in Vitro and in Vivo Models
In Vitro Anti-proliferative Activity in Cancer Cell Lines
Luminespib (B612032) has shown potent and broad anti-proliferative effects across a multitude of human cancer cell lines. Its activity is characterized by low nanomolar concentrations required to inhibit cell growth by 50% (GI50), typically ranging from 2 to 40 nM. medkoo.com
The compound's efficacy has been documented in a diverse panel of cancer cell lines, underscoring its broad-spectrum potential.
Hepatocellular Carcinoma (HCC): Luminespib treatment reduced cell proliferation and viability in various human HCC cell lines. nih.gov
Non-Small Cell Lung Cancer (NSCLC): The agent potently inhibited in vitro growth in all 41 NSCLC cell lines evaluated, with IC50 values below 100 nM. ncats.ioaacrjournals.org In 36 of these lines, complete inhibition of proliferation was observed at concentrations under 40 nM. ncats.ioaacrjournals.org It also showed significant inhibitory activity against the H1299 NSCLC cell line, with an IC50 of 2.85 µM. frontiersin.org
Pancreatic Cancer: Luminespib demonstrated significant inhibition of pancreatic cancer cells, with an IC50 of 10 nM. invivochem.com It also effectively inhibited the migration and invasion of these cells. invivochem.com
Breast Cancer: The compound potently inhibits the proliferation of human breast cancer cell lines, with GI50 values reported to be in the range of 3 to 126 nM. nih.govnih.gov
Glioma: Efficacy has been observed in glioma cell lines. plos.org
Lymphoma: Preclinical data supports its activity in lymphoma models.
Multiple Myeloma: Studies have shown anti-proliferative effects in multiple myeloma cells. plos.org
Ovarian Cancer: Strong inhibitory effects were seen in the A2780 ovarian carcinoma cell line. invivochem.com
Nasopharyngeal Carcinoma: Research indicates potential efficacy against nasopharyngeal carcinoma.
Acute Myeloid Leukemia: The compound has been evaluated in models of acute myeloid leukemia.
Other Cancers: Potent activity has also been noted in cell lines for colon cancer, melanoma, and prostate cancer. plos.org In 11 human gastric cancer cell lines, the IC50 values for luminespib ranged from 2 to 40 nM. ncats.io
Table 1: In Vitro Anti-proliferative Activity of Luminespib in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|
| Non-Small Cell Lung Cancer | 41 cell lines including H1299 | Potent growth inhibition; IC50 < 100 nM in all lines. | ncats.ioaacrjournals.orgfrontiersin.org |
| Breast Cancer | Panel of cell lines including BT-474 | Potent proliferation inhibition; GI50 range of 3-126 nM. | nih.govnih.gov |
| Pancreatic Cancer | Not specified | Significant inhibition of proliferation, migration, and invasion; IC50 of 10 nM. | invivochem.com |
| Gastric Cancer | 11 cell lines | Potent growth inhibition; IC50 range of 2-40 nM. | ncats.io |
| Ovarian Cancer | A2780 | Strong inhibitory effects. | invivochem.com |
| Hepatocellular Carcinoma | Various HCC lines | Reduced cell proliferation and viability. | nih.gov |
| Glioma, Myeloma, Colon, Melanoma, Prostate | Various cell lines | Demonstrated anti-proliferative effects. | plos.org |
The anti-proliferative activity of luminespib is consistently shown to be dependent on both the concentration of the compound and the duration of exposure. In studies involving hepatocellular carcinoma cell lines, luminespib reduced cell viability in a dose- and time-dependent manner. medkoo.com Similarly, in malignant pheochromocytoma PC12 cells, the compound inhibited proliferation in a time- and concentration-dependent fashion. dovepress.com Research on the NSCLC cell line H1299 also confirmed that luminespib's inhibitory activity increased with longer treatment times, showing significant effects at 24, 48, and 72 hours. frontiersin.org
The selectivity of luminespib for cancer cells over normal cells is a critical area of investigation. Studies on hepatocellular carcinoma showed that while luminespib reduced the viability of HCC cells, it did not affect normal human primary hepatocytes at similar concentrations. nih.gov However, other research comparing the effects of luminespib on cancer cells versus normal cells found that it produced similar phenotypic characteristics in both, suggesting a lack of selectivity in targeting HSP90 in tumor cells. shellichemistry.comnih.gov For instance, the IC50 value for the normal bronchial epithelial cell line BEAS-2B was determined to be 28.49 nM, a concentration within the active range for many cancer cell lines. ncats.io Further studies have indicated that the weakly basic properties of some anticancer agents might contribute to selectivity towards cancer cells that have defective lysosomal acidification, a mechanism that could potentially be optimized. ku.edu
In Vivo Anti-tumor Activity in Non-Human Xenograft Models
The promising in vitro results for luminespib have been substantiated by significant anti-tumor activity in various animal models.
Luminespib has demonstrated robust efficacy in inhibiting tumor growth in multiple human tumor xenograft models. focusbiomolecules.com
Subcutaneous Xenografts: Significant growth inhibition and, in some cases, tumor regression have been observed in xenografts of diverse cancer types. medkoo.com This includes models of BT474 breast cancer, A2780 ovarian cancer, U87MG glioblastoma, PC3 prostate cancer, and WM266.4 melanoma. nih.govmedkoo.comnih.gov In an oral squamous cell carcinoma model using HSC-2 cells, luminespib treatment significantly suppressed tumor growth compared to the vehicle control. iiarjournals.org It also reduced tumor growth in a malignant pheochromocytoma xenograft model. dovepress.com Furthermore, it slowed the growth of A549 KRAS-mutant NSCLC xenografts and achieved tumor stability in H1975 EGFR-mutant NSCLC xenografts. aacrjournals.org In vivo studies also confirmed its ability to inhibit tumor growth in an HCC xenograft model. nih.gov
Orthotopic Xenografts: The compound has shown efficacy in orthotopic models, which can more closely mimic the tumor microenvironment. It was effective against lymphatic metastases from orthotopically implanted PC3LN3 prostate carcinoma. medkoo.com
Table 2: In Vivo Efficacy of Luminespib in Xenograft Models
| Cancer Type | Xenograft Model | Key Findings | Citations |
|---|---|---|---|
| Breast Cancer | BT-474 subcutaneous | Significant growth inhibition and tumor regressions. | nih.govmedkoo.comnih.gov |
| Ovarian Cancer | A2780 subcutaneous | Strong inhibitory effects. | medkoo.cominvivochem.com |
| Glioblastoma | U87MG subcutaneous | Statistically significant growth inhibition. | medkoo.complos.org |
| Oral Squamous Cell Carcinoma | HSC-2 subcutaneous | Significantly suppressed tumor growth. | iiarjournals.org |
| Non-Small Cell Lung Cancer | A549 & H1975 subcutaneous | Slowed tumor growth and achieved tumor stability. | aacrjournals.org |
| Hepatocellular Carcinoma | Subcutaneous | Inhibited tumor growth. | medkoo.comnih.gov |
| Malignant Pheochromocytoma | PC12 subcutaneous | Reduced tumor growth. | dovepress.com |
| Prostate Cancer | PC3LN3 orthotopic | Efficacy against lymphatic metastases. | medkoo.com |
Influence on Tumor Microvessel Density
A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. ncats.io Preclinical studies have consistently shown that luminespib possesses anti-angiogenic properties, leading to a reduction in tumor microvessel density. medkoo.cominvivochem.com This effect is achieved through the inhibition of key pro-angiogenic factors that are client proteins of Hsp90.
In various human tumor xenograft models, treatment with luminespib has resulted in a significant decrease in the vascularization of tumors. invivochem.com For instance, in a pancreatic cancer model, luminesp-ib treatment led to a notable reduction in CD31-positive vessel area within the tumors. invivochem.com This anti-angiogenic activity is attributed to the destabilization and subsequent degradation of critical signaling molecules involved in endothelial cell proliferation, migration, and tube formation. medkoo.com The compound's ability to inhibit these processes ultimately hinders the tumor's capacity to establish the vascular network necessary for its sustained growth and dissemination. ncats.io
| Tumor Model | Key Finding | Reference |
|---|---|---|
| Pancreatic Cancer (L3.6pl orthotopic model) | Significantly reduced CD31-positive vessel area in tumors. | invivochem.com |
| Various Human Tumor Xenografts | Demonstrated anti-angiogenic activity by reducing microvessel density. | medkoo.com |
Research Beyond Oncology: Neuropathic Disease Models
The therapeutic potential of luminespib extends beyond its anti-cancer properties, with promising findings in models of neuropathic diseases, particularly those characterized by demyelination. nih.gov These disorders, such as Charcot-Marie-Tooth (CMT) disease, involve the progressive loss of the myelin sheath that insulates nerve fibers, leading to impaired nerve function. sarepta.comcmt.org.uk
Effects on Myelination Processes (In Vitro)
In vitro studies utilizing dorsal root ganglion (DRG) explant cultures from neuropathic mouse models have demonstrated the capacity of luminespib to promote myelination. nih.govnih.gov When compared to other Hsp90 inhibitors, luminespib (also referred to as AUY922 in some studies) showed superior efficacy in enhancing the synthesis of myelin. nih.gov This effect is thought to be mediated by the induction of a heat shock response, which leads to an increase in the expression of chaperone proteins like Hsp70. nih.gov This, in turn, may aid in the proper folding and trafficking of myelin-associated proteins, such as PMP22, which are often misfolded and aggregated in certain hereditary neuropathies. nih.govjax.org
| Model System | Key Finding | Reference |
|---|---|---|
| Dorsal Root Ganglion (DRG) explant cultures from neuropathic mice | Enhanced myelin synthesis. | nih.govjax.org |
| Schwann cell cultures | Supported Schwann cell viability and enhanced chaperone expression. | nih.gov |
Support for Myelinated Axon Maintenance in Neuropathic Mice
The promising in vitro results have been corroborated by in vivo studies in mouse models of hereditary neuropathy. nih.govjax.org In neuropathic mice, including the C22 and Trembler J (TrJ) models which mimic aspects of Charcot-Marie-Tooth disease, administration of luminespib has been shown to support the maintenance of myelinated axons. nih.govjax.org
Treatment with luminespib resulted in improved peripheral nerve morphology and an attenuation of the decline in motor performance. nih.govjax.org Specifically, in C22 mice, the compound helped to rectify the altered relationship between axon diameter and fiber diameter, indicating a healthier myelination pattern. jax.org These findings suggest that by modulating the proteostasis network through Hsp90 inhibition, luminespib can promote the long-term integrity of myelinated nerves in the context of certain neuropathic conditions. nih.gov
| Mouse Model | Key Finding | Reference |
|---|---|---|
| C22 Neuropathic Mice | Improved maintenance of myelinated axons and attenuated decline in rotarod performance. | nih.govjax.orgjax.org |
| Trembler J (TrJ) Neuropathic Mice | Improved the maintenance of myelinated nerves. | nih.govjax.org |
Molecular and Cellular Modulations Induced by Luminespib Mesylate
Impact on Signal Transduction Pathways
Luminespib (B612032) mesylate's primary mechanism of action, the inhibition of HSP90, leads to the misfolding and subsequent proteasomal degradation of a wide array of oncogenic client proteins. medkoo.com This degradation has profound effects on several interconnected signal transduction pathways crucial for cell function.
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. AKT, a serine/threonine kinase, is a well-established HSP90 client protein. nih.gov
Detailed Research Findings: Treatment with luminespib mesylate leads to the dose- and time-dependent degradation of AKT. nih.gov This depletion disrupts the downstream signaling cascade, affecting key proteins such as mTOR and p70S6K. nih.gov Studies have demonstrated that exposure to luminespib results in a significant decrease in the levels of total and phosphorylated AKT in various cancer cell lines. medkoo.com This inhibition of the PI3K/AKT/mTOR signaling pathway is a consistent and critical consequence of HSP90 inhibition by luminespib. nih.govresearchgate.net The disruption of this pathway contributes significantly to the compound's anti-proliferative effects.
| Pathway Component | Effect of this compound | Research Finding |
| AKT (Total) | Depletion/Degradation | A key HSP90 client protein, its levels decrease upon luminespib treatment. medkoo.comnih.gov |
| Phospho-AKT | Reduction | Inhibition of HSP90 leads to decreased phosphorylation and activation of AKT. medkoo.com |
| mTOR | Downregulation | As a downstream effector of AKT, its signaling is inhibited. nih.gov |
| p70S6K | Downregulation | Activity is reduced following the inhibition of the upstream PI3K/AKT/mTOR axis. nih.gov |
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Its activation is controlled by the IκB kinase (IKK) complex.
Detailed Research Findings: Luminespib has been shown to inhibit the IKK signaling pathway. researchgate.net The activation of NF-κB typically requires the IKK-mediated phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov By inhibiting HSP90, luminespib can disrupt the stability or function of components of the IKK complex or upstream activators like AKT, which has been shown to phosphorylate IKKα. researchgate.net This leads to the stabilization of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of its target genes. nih.gov Studies in acute myeloid leukemia (AML) cells have confirmed that luminespib (also known as NVP-AUY922) treatment results in the depletion of IKKα and IKKβ. In some cell types, high levels of NIX protein can upregulate phosphorylated NF-κB, and treatment with luminespib may be particularly effective in cells with low NIX levels. nih.gov
| Pathway Component | Effect of this compound | Research Finding |
| IKKα | Depletion | Luminespib treatment leads to the degradation of this IKK complex subunit. |
| IKKβ | Depletion | Levels of this catalytic subunit of the IKK complex are reduced. |
| IκBα | Stabilization | Inhibition of IKK prevents the phosphorylation and degradation of IκBα. nih.gov |
| NF-κB | Inhibition of Activation | Kept inactive in the cytoplasm due to the presence of its inhibitor, IκBα. nih.govnih.gov |
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling, cell proliferation, and survival.
Detailed Research Findings: STAT3 is a recognized client protein of HSP90. mdpi.com Inhibition of HSP90 by luminespib leads to the destabilization and degradation of STAT3. Research has specifically shown that luminespib significantly reduces STAT3 signaling. invivochem.com In studies on chronic lymphocytic leukemia (CLL) cells, a 100 nM concentration of luminespib was sufficient to decrease the signaling activity induced by CD40L, a known activator of the STAT3 pathway. invivochem.com This disruption of STAT3 function is another key mechanism through which luminespib exerts its cellular effects.
| Pathway Component | Effect of this compound | Research Finding |
| STAT3 | Depletion/Degradation | As an HSP90 client protein, its stability is compromised, leading to reduced levels. mdpi.com |
| STAT3 Signaling | Reduction | Luminespib treatment significantly diminishes STAT3 pathway activity. invivochem.com |
Effects on Transcriptional and Epigenetic Mechanisms
Beyond its impact on signaling cascades, this compound also induces significant changes at the transcriptional level, altering gene expression profiles and triggering specific innate immune responses.
Analysis of global gene expression provides a broad view of the cellular response to luminespib. A hallmark transcriptional signature of HSP90 inhibition is the robust induction of heat shock proteins, particularly HSP72, as part of the heat shock response. medkoo.comncats.io
Detailed Research Findings: RNA sequencing (RNA-seq) analyses have been employed to characterize the transcriptional consequences of luminespib treatment. bmj.com These studies confirm a significant enrichment of genes related to the type I interferon signaling pathway, especially when luminespib is used in combination with other agents like caspase inhibitors. bmj.com A consistent finding across multiple studies is the upregulation of HSP70 family genes, which serves as a pharmacodynamic marker for HSP90 inhibition. medkoo.com The comprehensive gene expression data reveals a complex interplay of down-regulated oncogenic pathways and up-regulated stress response pathways.
| Gene/Pathway Signature | Transcriptional Change | Research Finding |
| HSP72 (HSPA1A) | Upregulation | A characteristic molecular signature of HSP90 inhibition. medkoo.comncats.io |
| Type I IFN Signaling Genes | Upregulation (in specific contexts) | RNA-seq shows enrichment of this pathway, particularly with co-treatments. bmj.com |
| Apoptosis-related Genes | Upregulation | Gene Set Enrichment Analysis (GSEA) reveals an increase in the apoptosis pathway signature. bmj.com |
Type I interferons (IFNs) are critical cytokines in the innate immune system that can orchestrate anti-tumor immune responses.
Detailed Research Findings: Studies have shown that treatment with luminespib alone results in only a marginal increase in the expression of IFN-β. nih.gov However, a dramatic increase in Type I IFN production is observed when luminespib treatment is combined with a caspase inhibitor such as emricasan (B1683863). bmj.comnih.gov The underlying mechanism involves the release of mitochondrial DNA (mtDNA) into the cytosol following luminespib-induced stress. This cytosolic mtDNA then activates the cGAS/STING pathway, which in turn leads to the phosphorylation of the transcription factor IRF3 and subsequent transcription of the IFN-β gene. nih.gov Caspase activation normally degrades components of this pathway, which explains why caspase inhibition is required to unlock the full potential of luminespib to induce a Type I IFN response. nih.gov
| Condition | IFN-β Production | Mechanism |
| Luminespib Monotherapy | Marginal Increase | Limited activation of innate sensing pathways. nih.gov |
| Luminespib + Caspase Inhibitor | Synergistic Increase | Enhanced mtDNA release activates the cGAS/STING/IRF3 pathway, leading to robust IFN-β transcription. nih.gov |
Analysis of Specific Client Protein Degradation Profiles
This compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90), exerts its cellular effects by disrupting the chaperone's function, which is critical for the stability and activity of a multitude of signaling proteins, known as client proteins. invivochem.com The inhibition of Hsp90's ATPase activity by luminespib leads to the misfolding of these client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. nih.gov This mechanism underlies the depletion of key oncoproteins involved in tumor cell proliferation, survival, and angiogenesis.
ERBB2, CRAF, Cyclin-Dependent Kinase 4 Depletion
Luminespib has demonstrated significant efficacy in promoting the degradation of several critical oncogenic client proteins. medkoo.com Among these are the receptor tyrosine kinase ERBB2 (also known as HER2), the serine/threonine-protein kinase CRAF (also known as RAF-1), and the cell cycle regulator Cyclin-Dependent Kinase 4 (CDK4). medkoo.cominvivochem.cninvivochem.com
The degradation of these proteins following treatment with luminespib is a hallmark of its Hsp90 inhibitory activity. nih.gov Research has confirmed the depletion of ERBB2, CRAF, and CDK4 in various human tumor cell lines. medkoo.comnih.gov For instance, in HER2-positive gastric cancer cells, luminespib treatment leads to the degradation of HER2 through ubiquitinylation and lysosomal pathways. nih.gov Similarly, CRAF, a key component of the MAPK signaling pathway, is destabilized and degraded upon Hsp90 inhibition. biorxiv.org CDK4, which partners with cyclin D to drive cell cycle progression from the G1 to the S phase, is also a well-established Hsp90 client protein subject to degradation. nih.gov
The therapeutic effects of luminespib in preclinical models have been directly correlated with pharmacodynamic markers showing the depletion of these specific client proteins, as determined by methods such as Western blot and electrochemiluminescent immunoassay. medkoo.comnih.gov
| Client Protein | Function | Effect of this compound | Significance of Depletion |
|---|---|---|---|
| ERBB2 (HER2) | Receptor Tyrosine Kinase | Promotes proteasomal degradation. nih.gov | Inhibits signaling pathways driving cell proliferation in HER2-positive cancers. |
| CRAF (RAF-1) | Serine/Threonine Kinase (MAPK pathway) | Induces degradation. medkoo.comnih.gov | Disrupts the RAS/RAF/MEK/ERK signaling cascade, crucial for cell growth and survival. biorxiv.org |
| Cyclin-Dependent Kinase 4 (CDK4) | Cell Cycle Regulator | Causes depletion. medkoo.cominvivochem.com | Leads to cell cycle arrest, primarily at the G1/G2 phases. nih.govnih.gov |
Hypoxia-Inducible Factor-1α Downregulation
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator that is activated under low oxygen (hypoxic) conditions, which are common in the microenvironment of solid tumors. biorxiv.org HIF-1α stability and function are critically dependent on the molecular chaperone Hsp90. biorxiv.orgplos.org In hypoxic conditions, Hsp90 binds to and stabilizes HIF-1α, preventing its degradation and allowing it to translocate to the nucleus to activate genes involved in angiogenesis, metabolic adaptation, and metastasis. biorxiv.orgplos.org
This compound disrupts this crucial interaction. By inhibiting Hsp90, luminespib prevents the proper folding and stabilization of HIF-1α. biorxiv.org This leads to the proteasomal degradation of HIF-1α, even under hypoxic conditions where it would normally be stabilized. nih.govbiorxiv.org The downregulation of HIF-1α has been observed as a direct consequence of luminespib treatment in preclinical studies. medkoo.cominvivochem.cn This action effectively blocks the cellular response to hypoxia, inhibiting key processes that support tumor growth and survival. biorxiv.org The ability of luminespib to induce HIF-1α degradation is maintained under hypoxic conditions, highlighting its potential efficacy in the challenging tumor microenvironment. nih.gov
| Client Protein | Role in Hypoxia | Mechanism of Luminespib-Induced Downregulation | Consequence of Downregulation |
|---|---|---|---|
| Hypoxia-Inducible Factor-1α (HIF-1α) | Master regulator of cellular response to hypoxia, promoting angiogenesis and cell survival. biorxiv.org | Inhibits Hsp90, disrupting the Hsp90-HIF-1α interaction and leading to HIF-1α's proteasomal degradation. biorxiv.orgoncotarget.com | Inhibition of HIF-1 target gene expression, leading to anti-angiogenic effects and reduced tumor cell survival under hypoxic conditions. nih.govbiorxiv.org |
Mechanisms of Resistance and Strategies for Overcoming Them
Characterization of Intrinsic and Acquired Resistance to Luminespib (B612032) Mesylate
The efficacy of luminespib mesylate can be limited by both pre-existing (intrinsic) and developed (acquired) resistance in cancer cells. Understanding the molecular underpinnings of these resistance mechanisms is crucial for developing effective therapeutic strategies.
Maintenance of Activity in Experimentally Developed Drug-Resistant Cell Lines
One notable characteristic of this compound is its ability to maintain activity in cancer cell lines that have developed resistance to other standard chemotherapeutic agents. This suggests that its mechanism of action is distinct from many conventional anticancer drugs and that it may bypass some common resistance pathways. For instance, studies have shown that luminespib's activity is independent of NQO1/DT-diaphorase, an enzyme implicated in the resistance to some other Hsp90 inhibitors. researchgate.net Furthermore, its effectiveness is often maintained in cells cultured under hypoxic conditions, a common feature of the tumor microenvironment that contributes to drug resistance. researchgate.net
Role of Hsp90 Client Protein Dynamics in Resistance Evolution
Hsp90 is a molecular chaperone responsible for the stability and function of a multitude of "client" proteins, many of which are critical for cancer cell survival and proliferation. This compound exerts its anticancer effects by inhibiting Hsp90, leading to the degradation of these client proteins. researchgate.net
The evolution of resistance to this compound can be intricately linked to the dynamics of this Hsp90-client protein interplay. While sensitive cells experience a significant depletion of key oncogenic client proteins upon treatment, resistant cells may develop mechanisms to counteract this effect. This can involve the upregulation of alternative survival pathways that are less dependent on Hsp90, or alterations in the expression and function of co-chaperones and other components of the cellular protein quality control machinery. The molecular signature of Hsp90 inhibition, which includes the induction of Heat Shock Protein 72 (Hsp72) and the degradation of client proteins, is a key indicator of the drug's activity. researchgate.netresearchgate.net The modulation of these dynamics is a central aspect of acquired resistance.
Preclinical Strategies to Circumvent Resistance
Researchers are actively investigating several preclinical strategies to overcome resistance to this compound and to leverage its properties to combat resistance to other cancer therapies.
Overcoming Resistance to Other Targeted Therapies (e.g., Cisplatin)
A significant area of research focuses on the ability of this compound to re-sensitize cancer cells to other targeted therapies to which they have become resistant.
Table 1: Preclinical Studies of this compound in Overcoming Resistance to Other Targeted Therapies
| Cancer Type | Resistant To | Combination | Key Findings | Reference |
| Nasopharyngeal Carcinoma | Cisplatin (B142131) | Luminespib + Cisplatin | The combination significantly inhibited the proliferation of both cisplatin-resistant and non-resistant NPC cells. It induced apoptosis and demonstrated enhanced tumor growth inhibition in xenograft models. | nih.govnih.gov |
| HER2-Positive Gastric Cancer | Lapatinib (B449) | Luminespib + Lapatinib | Acquired lapatinib-resistant cell lines were highly sensitive to luminespib. The combination showed a dramatic synergistic effect in inhibiting cell proliferation. | nih.gov |
In cisplatin-resistant nasopharyngeal carcinoma (NPC), the combination of this compound and cisplatin has been shown to synergistically inhibit cell growth and induce apoptosis. nih.govnih.gov This combination treatment was effective in both non-resistant and cisplatin-resistant NPC cell lines, suggesting its potential to overcome acquired resistance to platinum-based chemotherapy. nih.gov In vivo studies using nude mice xenograft models further confirmed that the combination treatment led to enhanced tumor growth inhibition without notable adverse effects. nih.govnih.gov
Similarly, in HER2-positive gastric cancer, this compound has demonstrated efficacy in overcoming resistance to the tyrosine kinase inhibitor lapatinib. nih.gov Studies have shown that both intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells are sensitive to luminespib. nih.gov The combination of luminespib and lapatinib exhibited a synergistic anti-cancer effect, suggesting that dual inhibition of the Hsp90 and HER2 signaling pathways could be a potent therapeutic strategy in this setting. nih.gov
Modulation of the Tumor Immune Microenvironment
Emerging evidence suggests that Hsp90 inhibitors, including this compound, can modulate the tumor immune microenvironment, which plays a critical role in treatment response and resistance.
Hsp90 inhibitors have been found to decrease the surface expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. nih.gov PD-L1 is a key immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. nih.govnih.govmednexus.org By reducing PD-L1 expression, this compound may enhance the ability of the immune system to recognize and attack cancer cells. The mechanism for this appears to involve the regulation of master transcriptional regulators such as STAT-3 and c-Myc. nih.gov
Furthermore, Hsp90 inhibition has been shown to increase the number of activated CD8+ T cells within the tumor microenvironment. nih.gov CD8+ T cells are crucial for killing cancer cells. Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell function and contribute to an immunosuppressive tumor microenvironment. nih.govfrontiersin.orgnortheastern.edu By potentially altering the balance of immune cells and reducing the expression of immune checkpoint proteins, this compound could help to overcome immune-mediated resistance mechanisms.
Combinatorial Therapeutic Strategies in Preclinical Models
Synergistic Interactions with Conventional Chemotherapeutic Agents
Preclinical studies have demonstrated that luminespib (B612032) mesylate can act synergistically with traditional cytotoxic agents, including platinum-based compounds and vinca (B1221190) alkaloids. This synergy often results from the complementary mechanisms of action, where luminespib's inhibition of HSP90 sensitizes cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy.
Combination with Platinum-Based Compounds (e.g., Cisplatin)
The combination of luminespib with the platinum-based compound cisplatin (B142131) has shown synergistic anti-tumor effects in various cancer models, particularly in non-small cell lung cancer (NSCLC) and nasopharyngeal carcinoma (NPC). researchgate.nethelsinki.firesearchgate.netresearchgate.net In cisplatin-resistant NPC cell lines, the combination of luminespib (also known as AUY922) and cisplatin significantly inhibited cell proliferation to a greater extent than either drug alone. researchgate.net This combination treatment was also effective in inducing apoptosis, as evidenced by increased cleavage of PARP, and demonstrated enhanced tumor growth inhibition in nude mice xenograft models. researchgate.net
In vitro studies using NSCLC cell lines have further detailed the nature of this synergistic interaction. Cytotoxicity assays in H460 and H520 NSCLC cells revealed that the combination of luminespib and cisplatin can result in synergistic, additive, or even antagonistic effects depending on the molar ratio of the two drugs. For instance, in H520 cells, luminespib to cisplatin molar ratios of 1:10 and 1:20 were found to be synergistic. nih.gov This highlights the importance of optimizing drug ratios to achieve maximal therapeutic benefit. The synergistic effect is thought to be, in part, due to the ability of HSP90 inhibitors to interfere with DNA damage repair pathways, thereby potentiating the cytotoxic effects of DNA-damaging agents like cisplatin.
| Cell Line | Cancer Type | Luminespib:Cisplatin Molar Ratio | Effect | Reference |
| H520 | Non-Small Cell Lung Cancer | 1:10 | Synergistic | nih.gov |
| H520 | Non-Small Cell Lung Cancer | 1:20 | Synergistic | nih.gov |
| H460 | Non-Small Cell Lung Cancer | Various | Mostly Additive/Antagonistic | nih.gov |
| Cisplatin-resistant NPC cells | Nasopharyngeal Carcinoma | Not Specified | Synergistic | researchgate.net |
Combination with Vinca Alkaloids (e.g., Vinorelbine)
Similar to its interaction with cisplatin, luminespib has demonstrated synergistic activity when combined with the vinca alkaloid vinorelbine (B1196246) in preclinical lung cancer models. researchgate.nethelsinki.fi Vinca alkaloids function by inhibiting microtubule polymerization, a critical process for cell division. researchgate.net The combination of luminespib and vinorelbine has been shown to be synergistic in H520 NSCLC cells at various molar ratios, while displaying additive or antagonistic effects in H460 cells. nih.gov This suggests that the synergistic potential of this combination may also be cell-line dependent. The underlying mechanism for this synergy may involve the HSP90-dependent stabilization of proteins crucial for mitotic progression, the disruption of which by luminespib could enhance the anti-mitotic effects of vinorelbine.
| Cell Line | Cancer Type | Luminespib:Vinorelbine Molar Ratio | Effect | Reference |
| H520 | Non-Small Cell Lung Cancer | Various | Additive/Synergistic | nih.gov |
| H460 | Non-Small Cell Lung Cancer | Various | Additive/Antagonistic | nih.gov |
Integration with Molecularly Targeted Agents
The therapeutic potential of luminespib is further underscored by its synergistic interactions with a range of molecularly targeted agents. By simultaneously targeting multiple oncogenic pathways, these combinations aim to overcome intrinsic and acquired resistance to targeted therapies.
Preclinical studies have shown that luminespib can synergize with inhibitors of the PI3K/AKT/mTOR pathway. In KRAS-mutant NSCLC, the combination of luminespib and the PI3K inhibitor omipalisib (B1684000) resulted in a synergistic effect by suppressing both the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways. scholaris.ca A similar synergistic effect leading to tumor regression was observed in a cholangiocarcinoma animal model when luminespib was combined with the PI3K/mTOR dual inhibitor, NVP-BEZ235. researchgate.net
In breast cancer models, combining luminespib with the estrogen receptor antagonist fulvestrant (B1683766) has been shown to counter the feedback reactivation of ErbB receptor, PI3K/AKT, and ERK pathways induced by fulvestrant alone. helsinki.fi This combination leads to inhibited proliferation and cell cycle arrest. helsinki.fi
Furthermore, luminespib has been investigated in combination with inhibitors targeting key drivers of lung cancer. Preclinical models have demonstrated that EGFR exon 20 insertion mutations are dependent on HSP90, making them sensitive to luminespib. wikipedia.orglarvol.com In HER2-positive gastric cancer cells, luminespib has shown synergistic anti-cancer effects when combined with the HER2 inhibitor lapatinib (B449), particularly in models with acquired resistance to lapatinib. researchgate.net This was associated with increased caspase-3/7 activity. nih.gov The combination of luminespib with the BRAF inhibitor vemurafenib (B611658) is also being explored in melanoma models. mdpi.com
Exploration of Immunomodulatory Combinations
Emerging research has begun to uncover the immunomodulatory properties of luminespib, suggesting its potential in combination with therapies that harness the immune system to fight cancer.
Synergism with Caspase Inhibitors (e.g., Emricasan)
A notable immunomodulatory strategy involves the combination of luminespib with caspase inhibitors like emricasan (B1683863). While luminespib alone can induce apoptosis, its combination with a caspase inhibitor leads to a marked increase in the production of type I interferons (IFN-β). nih.gov This synergistic effect is mediated through the activation of the cGAS/STING pathway, which is triggered by the release of mitochondrial DNA into the cytoplasm. nih.gov The inhibition of caspases prevents the degradation of key components of the cGAS/STING pathway, thereby amplifying the innate immune signaling initiated by luminespib. nih.gov
Enhancement of Anti-tumor Immunity and Immunogenic Cell Death
The combination of luminespib and emricasan has been shown to enhance the hallmarks of immunogenic cell death (ICD). nih.gov This includes the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1) and ATP, as well as the surface exposure of calreticulin (B1178941) and HSP70. nih.gov In a mouse vaccination model, tumor cells pre-treated with the luminespib and emricasan combination provided superior protection against a subsequent tumor challenge compared to cells treated with luminespib alone, indicating a more robust anti-tumor immune response. nih.gov This enhanced immunogenicity is linked to the activation of the STING pathway and subsequent type I IFN production, which can lead to an inflamed tumor microenvironment and increased infiltration of CD8+ T cells. researchgate.netnih.gov Furthermore, this combination has been shown to upregulate PD-L1 expression on tumor cells in a STING-dependent manner, suggesting a potential for synergy with immune checkpoint inhibitors. nih.gov
Combination with Immune Checkpoint Blockade (e.g., PD-L1 inhibition)
The combination of luminespib mesylate with immune checkpoint inhibitors, particularly those targeting the programmed death-ligand 1 (PD-L1) pathway, represents a promising strategy in preclinical cancer models. This approach is founded on the rationale that inhibiting Heat Shock Protein 90 (HSP90) can modulate the tumor immune microenvironment and enhance the efficacy of immunotherapies.
Research has shown that while HSP90 inhibition can induce immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response, it can also lead to adaptive resistance by upregulating PD-L1 expression on tumor cells. nih.gov This upregulation is a mechanism by which cancer cells can evade the immune system. Consequently, the concurrent blockade of PD-L1 can overcome this acquired resistance, leading to more potent and durable anti-tumor effects. nih.gov
In preclinical studies utilizing murine colon carcinoma (MC38) cells, the combination of luminespib with a caspase inhibitor was found to significantly increase the expression of PD-L1 at both the mRNA and protein levels. nih.gov This finding suggests that while the initial treatment can make the tumor more immunogenic, it also equips the tumor with a key immune escape mechanism. The addition of a PD-L1 blocking antibody to this regimen was shown to effectively counter this adaptive resistance, resulting in complete tumor regression in some models. nih.gov
The synergistic effect of combining HSP90 inhibitors with immune checkpoint blockade is not limited to luminespib. Other HSP90 inhibitors have also demonstrated enhanced antitumor activity when combined with antibodies against PD-1 or PD-L1 in various cancer models, including colon carcinoma. uio.no The underlying mechanism for this synergy is believed to involve the modulation of several HSP90 client proteins that play a role in regulating immune checkpoint expression, such as HIF-1α and JAK2. uio.no Furthermore, HSP90 has been shown to control the stability of STAT1, a transcription factor responsible for the gene expression of immune checkpoint molecules. tandfonline.com Some preclinical models have even suggested that sub-cytotoxic doses of an HSP90 inhibitor can decrease the expression of immune checkpoint proteins like PD-L1 and PD-L2, potentially enhancing the effects of cancer immunotherapy. tandfonline.com
These findings provide a strong preclinical rationale for the clinical investigation of combination therapies involving this compound and PD-L1 inhibitors. By targeting both intrinsic cancer cell survival pathways with an HSP90 inhibitor and the mechanisms of immune evasion with a checkpoint inhibitor, it may be possible to achieve more significant and lasting therapeutic outcomes.
| Cell Line | Combination Therapy | Key Findings | Reference |
| MC38 (colon carcinoma) | Luminespib + Emricasan (caspase inhibitor) + anti-PD-L1 antibody | Combination treatment significantly increased PD-L1 expression. Additional PD-L1 blockade overcame this adaptive resistance, leading to complete tumor regression. | nih.gov |
Pharmacokinetics and Pharmacodynamics in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Non-Human Species
Preclinical studies in non-human species have characterized the pharmacokinetic profile of luminespib (B612032), revealing key aspects of its absorption, distribution, metabolism, and excretion. Following intravenous (i.v.) or intraperitoneal (i.p.) administration in athymic mice bearing human tumor xenografts, luminespib demonstrates significant distribution to various tissues. invivochem.commedkoo.com
One notable characteristic is its reduced glucuronidation compared to earlier isoxazole-based Hsp90 inhibitors. medkoo.com This metabolic feature, combined with high cellular uptake, contributes to enhanced tissue distribution and higher drug levels in human cancer cells and xenografts. invivochem.commedkoo.com
Studies in xenograft models have shown that luminespib distributes effectively to tumors, liver, and spleen. invivochem.com A comparative study in rat xenograft models also highlighted its distribution to retinal tissue. tandfonline.com The clearance of luminespib from tumor tissue has been observed to be significantly lower than from normal tissues. invivochem.com In WM266.4 melanoma tumors, for instance, luminespib exhibited a longer terminal half-life of 14.7 to 15.5 hours. invivochem.com This favorable retention profile results in sustained high concentrations within the tumor environment. invivochem.commedkoo.com
Table 1: Preclinical ADME Characteristics of Luminespib
| Parameter | Observation in Preclinical Models | Species/Model | Citation |
|---|---|---|---|
| Metabolism | Reduced glucuronidation compared to older isoxazole (B147169) compounds. | Not specified | medkoo.com |
| Distribution | Enhanced tissue distribution in tumors, liver, and spleen. | WM266.4 tumor-bearing mice | invivochem.com |
| Distribution to retinal tissue noted. | Rat xenograft models | tandfonline.com | |
| Clearance | Significantly lower from tumor tissue compared to normal tissues. | WM266.4 tumor-bearing mice | invivochem.com |
| Tumor Half-Life | 14.7 to 15.5 hours. | WM266.4 tumor-bearing mice | invivochem.com |
Preclinical Pharmacodynamic Markers and Their Correlation with Efficacy
The antitumor activity of luminespib in preclinical models is closely linked to specific pharmacodynamic (PD) markers that confirm its mechanism of action—the inhibition of Hsp90. medkoo.comncats.io The molecular signature of Hsp90 inhibition by luminespib is characterized by the induction of heat shock protein 72 (Hsp72) and the concurrent degradation of Hsp90 client proteins. medkoo.comncats.ionih.gov
In vivo studies consistently demonstrate that luminespib treatment leads to a robust induction of Hsp72 in tumor tissues. invivochem.comnih.govresearchgate.net This upregulation of Hsp72 is a well-established biomarker for Hsp90 inhibition. nih.gov For example, in U87MG xenografts, Hsp72 expression increased to 228% to 530% of control levels following treatment. invivochem.com
Simultaneously, luminespib triggers the proteasomal degradation of a wide array of oncogenic Hsp90 client proteins. medkoo.comnih.gov Preclinical investigations across various human tumor xenografts have documented the depletion of key signaling proteins. invivochem.commedkoo.com These include:
Receptor Tyrosine Kinases: ERBB2 invivochem.com
Kinases in the PI3K/AKT pathway: Phospho-AKT, total AKT invivochem.commedkoo.com
Kinases in the MAPK/ERK pathway: CRAF, phospho-ERK1/2 invivochem.com
Cell cycle regulators: Cyclin-dependent kinase 4 (CDK4) invivochem.com
Other key proteins: Hypoxia-inducible factor-1α (HIF-1α) and estrogen receptor alpha (ERα). invivochem.commedkoo.com
In BT474 breast carcinoma models, treatment resulted in the complete loss of ERBB2 and substantial depletion of ERα. invivochem.com In U87MG glioblastoma xenografts, phospho-AKT expression was reduced to as low as 19% of control levels. invivochem.com The effective depletion of these client proteins, which are critical for tumor growth and survival, correlates with the therapeutic efficacy observed in these models. medkoo.com
Table 2: In Vivo Pharmacodynamic Effects of Luminespib in Human Tumor Xenografts
| Tumor Model | Biomarker | Observed Effect | Citation |
|---|---|---|---|
| U87MG Glioblastoma | Hsp72 | Increased to 228-530% of controls | invivochem.com |
| Phospho-AKT | Reduced to 19-56% of controls | invivochem.com | |
| Total AKT | Reduced to 74-80% of controls | invivochem.com | |
| HIF-1α | Reduced to 32-48% of controls | invivochem.com | |
| BT474 Breast Carcinoma | ERBB2 | Complete loss | invivochem.com |
| ERα | Substantial depletion | invivochem.com | |
| CDK4 | Reduction | invivochem.com | |
| Phospho-ERK1/2 | Reduction | invivochem.com | |
| Hepatocellular Carcinoma | Hsp70 | Upregulation | nih.govresearchgate.net |
| Hsp90 Client Proteins | Depletion | nih.govresearchgate.net |
A critical factor for the efficacy of luminespib in vivo is its ability to achieve and sustain effective concentrations within tumor tissues. Pharmacokinetic studies have confirmed high levels of tumor penetration and retention. invivochem.commedkoo.com
In athymic mice with various human tumor xenografts, administration of luminespib resulted in peak tumor concentrations that were at least 100 times higher than its in vitro 50% growth inhibition (GI50) concentration. invivochem.commedkoo.com For instance, in WM266.4 melanoma xenografts, luminespib tissue-to-plasma ratios were ≥4.0. invivochem.com A parallel pharmacokinetic/pharmacodynamic study in U87MG xenografts showed that mean tumor concentrations of luminespib ranged from 3.8 to 6.7 μmol/L between 6 and 24 hours after the final dose. invivochem.com
This sustained high exposure within the tumor is directly linked to the profound and lasting pharmacodynamic effects, such as client protein depletion and Hsp72 induction, which in turn drive the significant tumor growth inhibition and regressions seen in preclinical models of breast, ovarian, glioblastoma, prostate, and melanoma cancers. medkoo.com
Advanced Research Methodologies and Formulations for Luminespib Mesylate
In Vitro Research Techniques
The preclinical evaluation of luminespib (B612032) mesylate relies on a robust suite of in vitro research techniques to elucidate its mechanism of action and therapeutic potential. These laboratory-based methods utilize cell lines and biochemical components to assess the compound's effects at a molecular and cellular level.
Cell-Based Assays (e.g., Proliferation, Viability, Apoptosis, Migration, Invasion)
Cell-based assays are fundamental to understanding the biological impact of luminespib on cancer cells. These assays measure various cellular processes to determine the compound's efficacy.
Proliferation and Viability Assays: The inhibitory effect of luminespib on the proliferation of various human tumor cell lines is a key indicator of its potential. medchemexpress.cominvivochem.com Assays such as the MTT assay and the sulforhodamine B (SRB) assay are commonly used to quantify cell viability and proliferation. selleckchem.comtargetmol.com For instance, studies have shown that luminespib inhibits the proliferation of a wide range of human cancer cell lines with GI50 values (the concentration required to inhibit cell growth by 50%) typically in the low nanomolar range. ptgcn.com In a panel of 11 human gastric cancer cell lines, the IC50 values for luminespib were between 2 and 40 nM. selleckchem.comncats.io Similarly, in 41 non-small cell lung cancer (NSCLC) cell lines, luminespib demonstrated potent growth inhibition with IC50 values under 100 nM. ncats.ioncats.io
Apoptosis Assays: The induction of apoptosis, or programmed cell death, is a desired outcome for anticancer therapies. Luminespib has been shown to induce apoptosis in human cancer cells. invivochem.com This is often measured by detecting the activation of key apoptotic proteins like caspase-3 and caspase-7. targetmol.com An increase in cleaved caspase-3 expression following treatment with luminespib is a clear indicator of apoptosis induction. selleckchem.com
Migration and Invasion Assays: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The effect of luminespib on these processes is evaluated using assays like the wound-healing assay or transwell migration and invasion assays. Research has demonstrated that luminespib can significantly inhibit the migration and invasion of pancreatic cancer cells, even in the presence of growth factors that typically promote these activities. invivochem.com
Interactive Table: Effect of Luminespib on Cancer Cell Lines
| Cell Line Type | Assay | Endpoint | Result | Reference(s) |
|---|---|---|---|---|
| Various Human Tumor | Proliferation | GI50 | 2.3-49.6 nM | invivochem.com |
| Human Gastric Cancer | Proliferation | IC50 | 2-40 nM | selleckchem.comncats.io |
| Non-Small Cell Lung Cancer | Proliferation | IC50 | < 100 nM | ncats.ioncats.io |
| Pancreatic Cancer | Migration/Invasion | Inhibition | Significant | invivochem.com |
| Human Cancer Cells | Apoptosis | Induction | Confirmed | invivochem.com |
Biochemical Assays (e.g., Fluorescence Polarization, Binding Assays)
Biochemical assays are crucial for directly measuring the interaction between luminespib and its molecular target, Heat Shock Protein 90 (Hsp90).
Fluorescence Polarization (FP) Assays: This technique is widely used to study molecular binding events. bmglabtech.commoleculardevices.com A fluorescence polarization-based competitive binding assay is a primary method to determine the potency of luminespib. chemicalprobes.org This assay measures the ability of luminespib to displace a fluorescently labeled ligand from the Hsp90 protein, providing a quantitative measure of its binding affinity. chemicalprobes.org The IC50 values for luminespib against Hsp90α and Hsp90β, determined by FP assays, are approximately 7.8 nM and 21 nM, respectively. medchemexpress.comtargetmol.com
Binding Assays: Various binding assays confirm the high-affinity interaction of luminespib with Hsp90. medkoo.com Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding. X-ray crystallography has also been employed to visualize the three-dimensional structure of luminespib bound to Hsp90, providing detailed insights into the binding mode. invivochem.com These studies have revealed that luminespib exhibits one of the tightest bindings of any small-molecule Hsp90 ligand. selleckchem.comncats.io
Molecular Biology Techniques (e.g., Western Blot, RT-qPCR, Immunophenotyping)
Molecular biology techniques are employed to investigate the downstream consequences of Hsp90 inhibition by luminespib at the protein and gene expression levels. researchgate.netroswellpark.org
Western Blot: This is a widely used technique to detect and quantify specific proteins in a sample. numberanalytics.comnih.gov In the context of luminespib research, Western blotting is essential for demonstrating the molecular signature of Hsp90 inhibition. ncats.io This includes the degradation of Hsp90 client proteins, many of which are oncogenic kinases like AKT, CRAF, and ERBB2, and the compensatory upregulation of heat shock protein 72 (Hsp72). invivochem.comnih.gov
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a sensitive technique used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insights into gene expression changes. nih.gov This can be used to study how luminespib affects the transcription of genes involved in various cellular pathways. researchgate.net For example, it can be used to confirm the upregulation of Hsp70 at the mRNA level.
Immunophenotyping: This technique is used to identify and quantify different cell populations based on the proteins they express on their surface. In studies involving chronic lymphocytic leukemia (CLL), immunophenotyping has been used to show that luminesp-ib can reduce changes in the immunophenotype induced by fibroblasts, without affecting CLL cell viability on its own. medchemexpress.cominvivochem.com
High-Throughput Screening Methodologies
The discovery of luminespib was facilitated by high-throughput screening (HTS) methodologies. ncats.ioncats.io HTS allows for the rapid screening of large libraries of chemical compounds to identify potential drug candidates. mdpi.comresearchgate.net Several types of HTS assays have been developed for Hsp90 inhibitors, including:
Colorimetric methods to measure Hsp90's ATPase activity. eurekaselect.comnih.gov
Fluorescence polarization assays to screen for competitive binders. eurekaselect.com
Assays that measure the Hsp90-dependent refolding of denatured proteins like luciferase. mdpi.com
Cell-based assays that monitor the depletion of Hsp90 client proteins. mdpi.comacs.org
These HTS approaches were instrumental in identifying the initial chemical scaffolds that led to the development of potent and selective Hsp90 inhibitors like luminespib. eurekaselect.com
Genetic Manipulation Techniques (e.g., CRISPR/Cas9 Gene Knockout)
Advanced genetic manipulation techniques, such as CRISPR/Cas9, are powerful tools for validating the mechanism of action of drugs like luminespib. mdpi.com
CRISPR/Cas9 Gene Knockout: This technology allows for the precise and permanent disruption of specific genes within a cell. mdpi.com In the context of luminespib research, CRISPR/Cas9 has been used to create cell lines with knockouts of Hsp90 isoforms (HSP90α/β) or components of signaling pathways. uni-duesseldorf.de By comparing the effects of luminespib in these knockout cells to normal cells, researchers can confirm that the drug's activity is dependent on its intended target. For example, CRISPR/Cas9-mediated knockout of genes involved in DNA damage response pathways has been used in conjunction with luminespib treatment to explore synergistic therapeutic effects. bmj.com
In Vivo Preclinical Model Development and Assessment
Following promising in vitro results, luminespib is evaluated in in vivo preclinical models to assess its efficacy in a more complex biological system. These models, typically involving laboratory animals, are crucial for understanding the compound's antitumor activity and pharmacokinetic properties.
Human tumor xenograft models are a cornerstone of in vivo preclinical assessment. invivochem.com In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. ptgcn.com The mice are then treated with luminespib, and tumor growth is monitored over time.
Subcutaneous Xenograft Models: A common approach involves injecting human tumor cells, such as those from colorectal, pancreatic, or prostate cancer, subcutaneously into athymic nude mice. invivochem.comnih.gov The growth of these tumors is measured regularly, and the effect of luminespib treatment on tumor volume and weight is determined. invivochem.com Studies have shown that luminespib can lead to statistically significant tumor growth inhibition and even regression in various xenograft models. ptgcn.commedkoo.com
Orthotopic Xenograft Models: For a more clinically relevant model, tumor cells can be implanted into the organ of origin (orthotopic implantation). For example, human pancreatic cancer cells can be injected directly into the pancreas of mice. invivochem.com These models can provide better insights into tumor-stroma interactions and metastatic potential.
Pharmacodynamic Biomarker Analysis: In addition to monitoring tumor growth, tissue samples from the tumors and other organs can be collected to analyze pharmacodynamic biomarkers. This often involves Western blotting to confirm the degradation of Hsp90 client proteins and the induction of Hsp72 in the tumor tissue, providing evidence that the drug is hitting its target in the in vivo setting.
Interactive Table: In Vivo Efficacy of Luminespib in Xenograft Models
| Tumor Model | Cell Line | Route of Administration | Outcome | Reference(s) |
|---|---|---|---|---|
| Breast Cancer | BT474 | i.p. or i.v. | 21% Tumor Growth (Treated/Control) | ptgcn.com |
| Ovarian Cancer | A2780 | i.p. or i.v. | 11% Tumor Growth (Treated/Control) | ptgcn.com |
| Glioblastoma | U87MG | i.p. or i.v. | 7% Tumor Growth (Treated/Control) | ptgcn.com |
| Prostate Cancer | PC3 | i.p. or i.v. | 37% Tumor Growth (Treated/Control) | ptgcn.com |
| Melanoma | WM266.4 | i.p. or i.v. | 31% Tumor Growth (Treated/Control) | ptgcn.com |
| Pancreatic Cancer | L3.6pl | i.p. | Significant reduction in tumor growth | invivochem.com |
| Hepatocellular Carcinoma | Various | Not specified | Significantly reduced tumor volume | medkoo.com |
Xenograft Models in Immunodeficient Rodents
The initial in vivo evaluation of luminespib often involves subcutaneous xenograft models in immunodeficient rodents, such as nude or SCID mice. taconic.comcriver.com In these models, human tumor cells are implanted under the skin of the mice, which lack a fully functional immune system, thus preventing rejection of the human cells. taconic.comcriver.com This allows for the direct assessment of the compound's ability to inhibit tumor growth. For example, studies have used athymic nude mice with subcutaneously established human pancreatic cancer cell xenografts to investigate the effects of luminespib. invivochem.cn Similarly, the efficacy of luminespib has been demonstrated in xenograft models of human prostate carcinoma and ovarian carcinoma. invivochem.com These models are crucial for initial efficacy studies and for observing biomarker changes consistent with Hsp90 inhibition. invivochem.com
Orthotopic and Patient-Derived Xenograft (PDX) Models
To better replicate the tumor microenvironment, orthotopic models are utilized. In these models, tumor cells are implanted into the corresponding organ in the animal from which the cancer originated. nih.gov For instance, human pancreatic cancer cells have been injected directly into the pancreas of mice to create an orthotopic model for evaluating luminespib. invivochem.cn Research has also explored the use of luminespib in an orthotopic and metastatic human prostate carcinoma xenograft model. invivochem.com
Patient-Derived Xenograft (PDX) models represent a further advancement in preclinical cancer research. tum.de These models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. taconic.com PDX models are considered to more closely reflect the heterogeneity and biology of a patient's tumor compared to traditional cell line-based xenografts. tum.debiorxiv.org While specific studies detailing the use of luminespib in PDX models are part of the broader effort to personalize cancer therapy, the establishment of these models is a critical step in testing the relevance of drugs like luminespib against patient-specific tumors. tum.deicr.ac.uk
Use of Zebrafish Models for Leukemia Research
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for studying leukemia and for high-throughput drug screening. nih.govfrontiersin.org Their transparency allows for detailed in vivo imaging of leukemia initiation and progression. nih.gov Zebrafish xenograft models, where human leukemia cells are transplanted into zebrafish larvae, are used to study tumor formation, migration, and response to drugs. researchgate.net This model is particularly advantageous for its rapid screening capabilities. nih.govresearchgate.net Research has been conducted on Hsp90 inhibitors in the context of therapy-resistant leukemia cells using zebrafish xenotransplantation models, highlighting the utility of this system in identifying novel therapeutic strategies. acs.org
Novel Drug Delivery System Research
A significant area of research for luminespib focuses on developing advanced drug delivery systems to improve its therapeutic index. researchgate.netnih.gov The goal is to enhance drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing potential side effects. researchgate.netnih.gov
Liposomal Formulations (e.g., Thermosensitive Liposomes)
Liposomes are microscopic vesicles that can encapsulate drugs, and thermosensitive liposomes are engineered to release their contents when heated to specific temperatures. researchgate.netdovepress.com This approach allows for targeted drug delivery to tumors, which can be locally heated. researchgate.netscholaris.ca Researchers have developed the first liposomal formulation of luminespib, specifically using thermosensitive liposomes. researchgate.netnih.govscholaris.ca These formulations are designed to release luminespib at temperatures between 39-45°C. researchgate.net The most clinically advanced thermosensitive liposome, ThermoDox®, serves as a model for such systems, which are often composed of lipids like DPPC and DSPE-PEG. scholaris.cadovepress.com
Nanoparticle-Based Delivery Systems (e.g., BSA Nanoparticles)
Nanoparticles offer another promising platform for targeted drug delivery. Bovine serum albumin (BSA) nanoparticles have been explored as carriers for anticancer drugs due to their biocompatibility. nih.govmdpi.com Aqueous dispensable BSA nanoparticles have been developed for the controlled delivery of luminespib. nih.gov Studies suggest that luminespib interacts with BSA through non-covalent, reversible interactions to form these drug-loaded nanoparticles. nih.govresearchgate.net This nanoformulation strategy aims to improve the delivery and efficacy of luminespib in cancers like pancreatic and breast cancer. nih.gov Pre-coating nanoparticles with a BSA corona has also been shown to enhance their biostability and slow down drug release. nih.gov
Characterization of Nanoformulations
A suite of analytical techniques is employed to characterize these novel nanoformulations to ensure their quality and desired physicochemical properties. uomustansiriyah.edu.iq
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and size of the nanoparticles. uomustansiriyah.edu.iq For instance, SEM and TEM have been used to characterize luminespib-loaded BSA nanoparticles. nih.gov SEM provides 2D images of the surface characteristics, while TEM offers 2D images that help determine the shape and size distribution of the nanoparticles. uomustansiriyah.edu.iq
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present and to confirm the encapsulation of the drug within the nanoparticle by analyzing the chemical bonds. uomustansiriyah.edu.iqresearchgate.net This technique has been applied to verify the interaction between luminespib and BSA in nanoformulations. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It has been used to confirm the formation of a BSA corona on nanoparticles. nih.gov
UV-Visible Spectroscopy (UV-Vis): This technique is used to confirm the presence of the drug within the nanoparticles. researchgate.net Luminespib-loaded nanoparticles exhibit a characteristic absorption peak that is absent in empty nanoparticles, confirming successful loading. nih.govresearchgate.net
Fluorescence Spectroscopy: This method is also utilized in the characterization of luminespib-loaded BSA nanoparticles. nih.gov
Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution profile of small particles in suspension. uomustansiriyah.edu.iq
High-Performance Liquid Chromatography (HPLC): HPLC is a technique used for separating, identifying, and quantifying each component in a mixture.
Below is a table summarizing the characterization of a luminespib-BSA nanoparticle formulation.
| Characterization Technique | Purpose | Finding for Luminespib-BSA Nanoparticles |
| Scanning Electron Microscopy (SEM) | To determine surface morphology and size. | Confirmed the structure of the nanoparticles. nih.gov |
| Transmission Electron Microscopy (TEM) | To visualize the shape and size of nanoparticles. | Confirmed the structure of the nanoparticles. nih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm drug-carrier interaction. | Suggests non-covalent, reversible interactions between luminespib and BSA. nih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze surface chemistry. | Used to characterize the luminespib-loaded BSA nanoparticles. nih.gov |
| UV-Visible Spectroscopy | To confirm drug loading. | Confirmed the presence of luminespib in the nanoparticles. nih.gov |
| Fluorescence Spectroscopy | To study the interaction between the drug and the nanoparticle. | Used to characterize the luminespib-loaded BSA nanoparticles. nih.gov |
Computational and In Silico Approaches
Computational and in silico methodologies have been pivotal in the discovery and optimization of Luminespib mesylate as a potent inhibitor of Heat Shock Protein 90 (Hsp90). These approaches leverage the power of computational modeling to predict and analyze molecular interactions, guiding the design of more effective drug candidates.
Structure-Based Drug Design for Hsp90 Target Interactions
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as Hsp90, to design ligands that can bind to it with high affinity and specificity. nih.govmdpi.com The development of Luminespib is a notable example of the successful application of SBDD. biorxiv.orgncats.io The primary target for Luminespib is the N-terminal ATP-binding pocket of Hsp90, a crucial site for its chaperone activity. nih.govresearchgate.net
The process begins with obtaining the high-resolution crystal structure of the Hsp90 protein, often in complex with a known ligand or inhibitor. researchgate.netnih.gov This structural data, available from resources like the Protein Data Bank (PDB), provides a detailed map of the binding site's topology and the key amino acid residues involved in interactions. researchgate.netnih.gov For instance, the crystal structure of the Hsp90-Luminespib bound state has been determined and is utilized for further computational studies. researchgate.net
By analyzing the target-ligand complex, researchers can identify essential interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. nih.gov Software programs like LigandScout and Discovery Studio can generate interaction maps from these complex structures, highlighting the key pharmacophoric features required for a molecule to interact effectively with the binding site residues. nih.govfrontiersin.org This information is then used to rationally design novel molecules or modify existing ones, like the isoxazole (B147169) resorcinol-based scaffold of Luminespib, to improve their binding affinity and selectivity for the Hsp90 protein. nih.govmdpi.com A molecular modeling study of a Luminespib analog, compound 4a, demonstrated that it could fit well into the N-terminal ATP binding pocket of Hsp90. nih.gov
Ligand-Based Drug Discovery and Pharmacophore Mapping
In the absence of a target's 3D structure, or as a complementary approach, ligand-based drug discovery (LBDD) methods are employed. nih.govmdpi.com These techniques rely on the knowledge of a set of molecules known to be active against a specific target. frontiersin.orgresearchgate.net The fundamental principle is molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological activities. frontiersin.orgfrontiersin.org
A key technique in LBDD is pharmacophore mapping. frontiersin.orgslideshare.net A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. frontiersin.orgresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. slideshare.netresearchgate.net
A pharmacophore model for Hsp90 inhibitors can be generated based on the structure of highly active compounds like Luminespib and its analogs. frontiersin.orgbonviewpress.com The process involves aligning a training set of active ligands and identifying the common chemical features arranged in a specific 3D geometry. frontiersin.orgresearchgate.net This model then serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, and are therefore likely to be active Hsp90 inhibitors. frontiersin.orgslideshare.net This approach has proven to be a critical computational strategy for guiding drug discovery. frontiersin.org For example, a pharmacophore model derived from pyrazolopyranopyrimidine derivatives, which are also Hsp90 inhibitors, consisted of two hydrogen-bond features and three hydrophobic features. researchgate.net
Molecular Similarity and Docking Studies
Molecular similarity searching is a foundational ligand-based approach where a known active compound, such as Luminespib, is used as a template to find other molecules with similar properties. mdpi.comfrontiersin.org Various computational methods calculate similarity based on 2D fingerprints or 3D shape, enabling the rapid screening of large compound libraries. frontiersin.org
Molecular docking is a prominent structure-based computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govfrontiersin.org In this process, the ligand (e.g., Luminespib) is placed into the binding site of the receptor (Hsp90) in various conformations, and a scoring function is used to estimate the strength of the interaction, often reported as binding energy. mdpi.com
Several molecular docking studies have been conducted on Luminespib and its analogs with the Hsp90 protein. researchgate.netbonviewpress.com These studies consistently show that Luminespib binds within the N-terminal ATP-binding pocket. nih.govresearchgate.net Docking simulations have identified crucial amino acid residues in Hsp90, such as Asn51, Lys58, and Gly97, that form key hydrogen bonds and hydrophobic interactions with the inhibitor. researchgate.netbonviewpress.com One study reported a binding energy of -8.20 kcal/mol for Luminespib with Hsp90. bonviewpress.com Another analysis, comparing Luminespib to newly identified isoxazole derivatives from the ZINC database, found that several new compounds had even more favorable binding energies, ranging from -8.23 to -8.51 kcal/mol. bonviewpress.com Similarly, a separate study using the chemical structure of Luminespib to screen the ZINC database identified eleven compounds with binding energies between -8.00 and -8.42 Kcal/mol, compared to -7.95 Kcal/mol for Luminespib in that particular simulation. researchgate.netsciety.org These in silico findings suggest that these newly identified molecules could be potent Hsp90 inhibitors. researchgate.netbonviewpress.com
The data from these docking studies provide valuable insights into the structure-activity relationships of Hsp90 inhibitors and guide the optimization of lead compounds. nih.gov
Table 1: Molecular Docking Binding Energies of Luminespib and Related Compounds with Hsp90
| Compound | Source/Study | Reported Binding Energy (kcal/mol) | Key Interacting Residues in Hsp90 |
|---|---|---|---|
| Luminespib | Aboalroub et al. | -8.20 | Asn51, Lys58, Gly97 |
| ZINC Compounds | Aboalroub et al. | -8.23 to -8.51 | Asn51, Lys58, Gly97 |
| Luminespib | Research Square Preprint | -7.95 | Asn51, Lys58, Gly97 |
| ZINC Compounds | Research Square Preprint | -8.00 to -8.42 | Asn51, Lys58, Gly97 |
| Luminespib | MDPI Study | -10.48 (with BSA) | Not Applicable (Hsp90 not the target) |
Structure Activity Relationship Sar and Rational Design Approaches
Elucidation of Key Structural Features for Hsp90 Binding and Inhibition
Luminespib (B612032), a derivative of 4,5-diarylisoxazole, is a third-generation, synthetic Heat shock protein 90 (Hsp90) inhibitor. invivochem.comnih.gov Its binding affinity and inhibitory action are attributed to specific structural components that interact with the N-terminal domain of Hsp90. The core structure consists of a resorcinol (B1680541) group, an isoxazole (B147169) ring, and a morpholino-substituted phenyl group. nih.govmdpi.com
The 2,4-dihydroxy-5-isopropylphenyl moiety, a resorcinol derivative, is a critical feature shared with the natural product Hsp90 inhibitor radicicol. researchgate.net This group is essential for high-affinity binding within the ATP-binding pocket of Hsp90. researchgate.net The hydroxyl groups of the resorcinol ring form key hydrogen bonds with conserved amino acid residues in the active site, mimicking the interactions of the adenine (B156593) portion of ATP.
The 4,5-diarylisoxazole scaffold serves as a rigid core, positioning the resorcinol and the substituted phenyl groups in an optimal orientation for binding. invivochem.com The ethylamide substituent on the isoxazole ring also contributes to the binding affinity. nih.gov Molecular modeling studies have shown that luminespib fits well into the N-terminal ATP binding pocket of Hsp90. nih.gov
Luminespib demonstrates high potency, inhibiting Hsp90α and Hsp90β with IC50 values of 13 nM and 21 nM, respectively, in cell-free assays. invivochem.com It exhibits weaker activity against other Hsp90 family members, Grp94 (IC50 = 535 nM) and TRAP-1 (IC50 = 85 nM). invivochem.com
The key interactions of luminespib with the Hsp90 active site have been elucidated through structural biology. The resorcinol hydroxyls form hydrogen bonds with a conserved aspartate residue (Asp93 in human Hsp90α), while the amide group interacts with the backbone of other residues in the pocket. The isopropyl group on the resorcinol ring and the morpholinomethylphenyl group occupy hydrophobic pockets, further enhancing binding affinity. chemicalprobes.org
Evolution of Polypharmacology during Luminespib Drug Discovery
The polypharmacology of luminespib, its ability to interact with multiple targets, evolved significantly throughout its discovery process. icr.ac.uk Retrospective analysis of the hit and lead compounds that led to luminespib revealed that the off-target kinase activity changed in a non-linear fashion during optimization. h1.cobiorxiv.org
The initial high-throughput screening hit, CCT018159, and a subsequent lead compound, VER-49009, were found to have off-target activity against several kinases. researchgate.netbiorxiv.org Interestingly, the final clinical candidate, luminespib, displayed a different and, in some cases, more extensive kinase off-target profile than its predecessors. icr.ac.ukbiorxiv.org For instance, luminespib has more off-targets than the intermediate lead compounds VER-49009 and VER-50589. biorxiv.org
Specifically, the introduction of a 3-carboxamide substituent in the early lead compound VER-49009, which was important for Hsp90 affinity, significantly increased off-target activity for PDK2/PDK4. biorxiv.org This activity was maintained in subsequent optimization steps. Conversely, other kinase inhibitory activities of the original hit were reduced by this modification. biorxiv.org
A systematic study characterized the kinase cross-pharmacology of several Hsp90 inhibitors and found that luminespib inhibits a small subset of protein kinases with sub-micromolar activity. h1.co While ganetespib (B611964), another resorcinol-based Hsp90 inhibitor, inhibited 21 out of 382 kinases tested, luminespib only inhibited two. biorxiv.orguniversiteitleiden.nl The off-target kinases for luminespib include ABL1, for which it has a micromolar IC50 value of 3,391 nM. biorxiv.org
This evolution of polypharmacology highlights the importance of characterizing off-target effects early and throughout the drug discovery process. icr.ac.ukecbs2021.eu The changing off-target profile during the optimization of luminespib suggests that focusing solely on the primary target may lead to unforeseen activities in the final drug candidate. h1.co
Comparison with Other Hsp90 Inhibitor Classes and Structural Analogues
Luminespib belongs to the resorcinol-containing class of synthetic Hsp90 inhibitors, which are distinct from other major classes such as the natural product-derived ansamycins (e.g., geldanamycin (B1684428), 17-AAG), purine-based inhibitors (e.g., BIIB021), and benzamide (B126) inhibitors (e.g., SNX-2112). mdpi.comresearchgate.netnih.gov
Resorcinol Derivatives:
Ganetespib (STA-9090): Like luminespib, ganetespib has a resorcinol scaffold. nih.gov However, it features a triazolone ring instead of luminespib's isoxazole. researchgate.net This structural difference leads to a more pronounced kinase polypharmacology for ganetespib, which inhibits 21 kinases with micromolar affinity, compared to only two for luminespib. biorxiv.org The triazolone ring of ganetespib is considered a potential privileged structure for dual inhibition of Hsp90 and kinases. biorxiv.org
Onalespib (AT13387): Another resorcinol derivative that has advanced in clinical trials. researchgate.net
Purine-Based Inhibitors:
BIIB021 and Debio-0932: These compounds mimic the purine (B94841) structure of ATP and bind to the N-terminal ATP pocket of Hsp90. mdpi.comresearchgate.net They represent a different chemical scaffold compared to the resorcinol-based inhibitors.
Ansamycin (B12435341) Antibiotics:
Geldanamycin and 17-AAG: These are first-generation Hsp90 inhibitors derived from natural products. nih.gov While effective, their clinical development has been hampered by issues such as poor solubility and hepatotoxicity. Luminespib was developed as a next-generation inhibitor to overcome these limitations. ncats.io
Structural Analogues of Luminespib: Research has explored isosteric replacements for the 4-phenyl group in luminespib to discover novel Hsp90 inhibitors. nih.gov Synthesized surrogates based on isoxazole and pyrazole (B372694) scaffolds have yielded compounds with potent Hsp90 inhibition and significant antitumor activity, in some cases superior to luminespib in xenograft models. nih.gov For example, compound 4a from this study demonstrated a good fit within the N-terminal ATP binding pocket. nih.gov
The off-target kinase pharmacology of luminespib and ganetespib appears to be unique to these compounds and not a general property of all Hsp90 inhibitors. biorxiv.org Other inhibitors from different chemical classes did not show significant activity against a panel of 16 kinases that were inhibited by either luminespib or ganetespib. biorxiv.org
Design Principles for Improved Selectivity and Potency in Preclinical Settings
The development of luminespib and subsequent Hsp90 inhibitors has been guided by several design principles aimed at enhancing potency and selectivity.
Enhancing Selectivity: A major challenge in Hsp90 inhibitor design is achieving selectivity among the four Hsp90 isoforms (Hsp90α, Hsp90β, GRP94, and TRAP-1) due to the high conservation of the ATP-binding site. uni-lj.si Luminespib itself shows some isoform selectivity, with weaker inhibition of GRP94 and TRAP-1 compared to Hsp90α and Hsp90β. invivochem.com
Design principles for improving isoform selectivity include:
Exploiting Minor Amino Acid Differences: The N-terminal ATP binding sites of Hsp90α and Hsp90β are highly similar, differing by only two amino acids. uni-lj.si Designing inhibitors that can specifically interact with these differing residues is a key strategy for achieving isoform selectivity.
Targeting the C-Terminal Domain (CTD): Most Hsp90 inhibitors, including luminespib, target the N-terminal domain. acs.org An alternative approach is to develop inhibitors that bind to the C-terminal domain, which is involved in Hsp90 dimerization. acs.org This strategy may avoid the heat shock response often induced by N-terminal inhibitors. acs.org
Controlling Polypharmacology: As seen with luminespib and ganetespib, subtle structural changes can significantly alter off-target kinase activity. biorxiv.org Computational and experimental profiling of kinase cross-reactivity early in the design process is crucial. h1.coecbs2021.eu This allows for the rational modification of the inhibitor structure to minimize unwanted off-target effects and enhance selectivity for Hsp90. For example, the core oxadiazole of luminespib lacks the N-H hydrogen bond donor present in the triazolone ring of ganetespib, which may contribute to its more selective profile. researchgate.net
By integrating structural biology, computational modeling, and comprehensive pharmacological profiling, it is possible to design next-generation Hsp90 inhibitors with improved potency and a more desirable selectivity profile.
Future Directions and Research Opportunities
Exploration of Luminespib (B612032) Mesylate's Role in Emerging Hsp90-Related Pathologies
While extensively studied in oncology, the therapeutic potential of Heat shock protein 90 (Hsp90) inhibition with luminespib mesylate extends to other pathologies characterized by protein misfolding and aggregation. nih.gov Future research is increasingly focused on these non-cancer indications.
Neurodegenerative Diseases: A significant area of exploration is in neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.gov These conditions are often linked to the accumulation of misfolded proteins. nih.gov Hsp90 plays a role in stabilizing these aberrant proteins, suggesting that its inhibition could be beneficial. nih.gov Preclinical studies using Hsp90 inhibitors have shown promise in reducing misfolded protein aggregates and alleviating disease phenotypes in various neurodegenerative models. nih.govnih.govalzdiscovery.org For instance, in mouse models of hereditary demyelinating neuropathies, the Hsp90 inhibitor AUY922 (luminespib) improved the maintenance of myelinated nerves and attenuated the decline in motor performance. nih.govacs.org This was associated with a robust induction of the protective chaperone Hsp70. acs.org The potential of Hsp90 inhibitors to provide neuroprotection makes this a critical avenue for future investigation. researchgate.net
Hereditary Neuropathies: Research has specifically highlighted the potential of luminespib in treating hereditary neuropathies like Charcot-Marie-Tooth disease, which can be caused by the overproduction of the aggregation-prone protein PMP22. nih.gov In preclinical models of neuropathy, luminespib administration preserved myelinated peripheral nerves and improved neuromuscular performance. nih.gov These findings validate the Hsp90 pathway as a therapeutic target for such genetic disorders. nih.govacs.org
The table below summarizes emerging pathologies where Hsp90 inhibition by luminespib could be therapeutically relevant.
| Pathology Category | Specific Disease | Rationale for Hsp90 Inhibition | Preclinical Evidence with Hsp90i |
| Neurodegenerative Diseases | Alzheimer's Disease | Hsp90 stabilizes proteins involved in plaque and tangle formation. nih.govalzdiscovery.org | Hsp90 inhibitors have shown benefits in preclinical models by reducing misfolded proteins. alzdiscovery.org |
| Parkinson's Disease | Hsp90 is involved in the stabilization of α-synuclein, a key protein in Lewy body formation. nih.gov | Inhibition of Hsp90 can reduce α-synuclein oligomerization and neurotoxicity. nih.gov | |
| Huntington's Disease | The mutant huntingtin (HTT) protein is a client of Hsp90. nih.gov | Hsp90 inhibitors can promote the degradation of aggregated HTT protein. nih.gov | |
| Hereditary Neuropathies | Charcot-Marie-Tooth Disease | Associated with misfolded PMP22, an aggregation-prone protein. nih.gov | Luminespib (AUY922) improved myelination and neuromuscular function in mouse models. nih.govacs.org |
Development of Advanced Preclinical Models for Efficacy and Resistance Studies
To better predict clinical outcomes and understand mechanisms of resistance to luminespib, researchers are developing more sophisticated preclinical models that more accurately reflect human disease.
Patient-Derived Xenografts (PDXs): PDX models, created by transplanting patient tumor tissue into immunodeficient mice, are considered powerful tools because they largely preserve the molecular and histological characteristics of the original tumor. researchgate.net These models are invaluable for testing drug efficacy, developing biomarkers, and studying resistance in a context that mirrors the patient's tumor heterogeneity. researchgate.net However, establishing PDX models for certain cancers, like ovarian cancer, has been challenging due to the disease's heterogeneity. researchgate.net
Organoids and 3D Models: Patient-derived organoids (PDOs) are three-dimensional cultures that can replicate the complex structure and function of an organ or tumor. nih.gov They are emerging as a key model for precision medicine and drug screening. nih.gov Interestingly, organoids derived from circulating tumor cells (CTCs) of a colorectal cancer model showed increased sensitivity to luminespib (AUY922). nih.gov
Zebrafish Avatars: A newer, rapid in vivo model involves engrafting patient-derived cancer cells into zebrafish embryos. ugent.be These "zebrafish avatars" allow for quick testing of targeted therapies. ugent.be In a study on low-grade serous ovarian cancer, zebrafish xenografts showed sensitivity to luminespib, both alone and in combination with trametinib, with results available within two weeks. researchgate.netugent.be This model provides a complementary tool to traditional in vitro and in vivo systems for evaluating therapies. ugent.be
The following table compares the features of these advanced preclinical models.
| Model Type | Description | Advantages | Limitations | Relevance to Luminespib |
| Patient-Derived Xenografts (PDX) | Implantation of patient tumor fragments into immunodeficient mice. | Preserves original tumor heterogeneity and microenvironment. researchgate.net High predictive value for clinical response. researchgate.net | Time-consuming and expensive to establish. researchgate.net Potential for transcriptional drift over time. researchgate.net | Testing efficacy and resistance mechanisms in a patient-relevant context. researchgate.netinvivochem.com |
| Patient-Derived Organoids (PDO) | 3D self-organizing cultures derived from patient tissue. | Recapitulates tissue architecture and function. nih.gov Suitable for higher-throughput drug screening. | May not fully replicate tumor microenvironment interactions. nih.gov | Screening luminespib sensitivity across different tumor subtypes. nih.gov |
| Zebrafish Avatars | Xenotransplantation of patient-derived cells into zebrafish embryos. | Rapid, cost-effective, and allows for parallel testing. ugent.be | Short experimental window. Different immune system and physiology compared to mammals. | Rapidly assessing tumor response to luminespib and combination therapies. ugent.be |
Investigation of Novel Combinatorial Modalities and Delivery Systems
To enhance the therapeutic efficacy of luminespib and overcome resistance, two key strategies are being pursued: combining it with other therapeutic agents and developing novel drug delivery systems.
Combinatorial Therapies: Preclinical studies have shown that luminespib can act synergistically with other drugs. In HER2-amplified breast and gastric cancer models resistant to trastuzumab, combining luminespib with trastuzumab resulted in significant synergy. aacrjournals.org Similarly, in non-small cell lung cancer (NSCLC) cells, luminespib showed synergistic activity with standard chemotherapeutics like cisplatin (B142131) and vinorelbine (B1196246). researchgate.net Another approach involves combining luminespib with caspase inhibitors, such as emricasan (B1683863), which has been shown to provoke a significant increase in type I interferon expression in colorectal cancer models, potentially boosting anti-tumor immunity. bmj.combmj.com
Advanced Drug Delivery Systems: Novel delivery systems aim to improve the delivery of luminespib to the tumor, increasing its local concentration while minimizing systemic exposure and associated toxicities. researchgate.netmednexus.org
Nanoparticles: Formulating luminespib into nanoparticles is a promising strategy. mdpi.com Bovine serum albumin (BSA) nanoparticles have been developed as carriers for luminespib, showing potential for controlled drug release in pancreatic and breast cancer models. mdpi.com Hybrid nanoparticles modified with hyaluronic acid have also been explored as a delivery system for colon cancer therapy. dovepress.com Nanocarriers can help overcome solubility issues and improve drug internalization into tumor cells. nih.gov
Liposomes: Thermosensitive liposomes are another advanced delivery vehicle. researchgate.net These liposomes can be engineered to release their payload, such as luminespib, in response to localized heat, allowing for high drug concentrations specifically at the tumor site. researchgate.net This approach is particularly attractive for co-delivering luminespib with other chemotherapies. researchgate.net
| Strategy | Example Combination/System | Rationale | Preclinical Finding |
| Combination Therapy | Luminespib + Trastuzumab | Overcome resistance in HER2-amplified cancers. aacrjournals.org | Synergistic growth inhibition in trastuzumab-resistant breast and gastric cancer models. aacrjournals.org |
| Luminespib + Cisplatin/Vinorelbine | Enhance efficacy of standard chemotherapy. researchgate.net | Synergistic effects observed in non-small cell lung cancer cells. researchgate.net | |
| Luminespib + Emricasan (Caspase inhibitor) | Promote tumor-intrinsic innate sensing and anti-tumor immunity. bmj.combmj.com | Combination treatment markedly increased IFN-β expression in colorectal cancer models. bmj.combmj.com | |
| Delivery System | BSA Nanoparticles | Provide controlled release and aqueous dispensability for a hydrophobic drug. mdpi.com | Developed a stable nanoformulation of luminespib for potential use in pancreatic and breast cancer. mdpi.com |
| Thermosensitive Liposomes | Achieve targeted drug release at the tumor site using localized heat, improving efficacy and reducing toxicity. researchgate.net | A liposomal formulation of luminespib was successfully developed and characterized for heat-triggered release. researchgate.net | |
| Hyaluronic Acid-Modified Nanoparticles | Target CD44-overexpressing cancer cells for enhanced tumor uptake. dovepress.comnih.gov | Developed as a novel delivery system for colon cancer therapy. dovepress.com |
Deepening Understanding of Off-Target Interactions and Selectivity in Preclinical Contexts
While luminespib is a potent Hsp90 inhibitor, understanding its broader interactions within the cell is crucial for optimizing its therapeutic use and anticipating potential side effects. Luminespib was designed for high affinity and selectivity for Hsp90 over its endoplasmic reticulum (GRP94) and mitochondrial (TRAP-1) paralogs. invivochem.comncats.ionih.gov However, like many kinase inhibitors, it can exhibit polypharmacology.
Preclinical research has shown that luminespib inhibits the kinases ABL1 and ABL2 at nanomolar concentrations. While Hsp90 inhibition leads to the degradation of a wide array of client proteins, some studies suggest a degree of selectivity in this process. For example, in chronic lymphocytic leukemia (CLL) cells, low concentrations of luminespib depleted client proteins like AKT and IKKα/β, while another client, MAPK, was not substantially affected. oncotarget.com
Dynamic proteomics studies have also revealed off-target effects, such as the induction of an oxidative stress response, indicated by the translocation of proteins like thioredoxin into the nucleus. d-nb.info Such off-target effects, while potentially contributing to toxicity, are important to characterize fully. d-nb.info Understanding the complete selectivity profile and off-target interactions of luminespib will be critical for predicting its effects in different cellular contexts and for designing rational combination therapies that might mitigate unwanted activities or enhance desired ones.
| Interaction Type | Observed Effect | Context/Model | Implication |
| Selectivity among Hsp90 Paralogs | Weaker potency against GRP94 and TRAP-1 compared to Hsp90α/β. invivochem.com | Cell-free assays. invivochem.com | High selectivity for cytosolic Hsp90 isoforms. nih.gov |
| Off-Target Kinase Inhibition | Inhibition of ABL1 and ABL2 kinases at nanomolar concentrations. | Kinase profiling assays. | Potential for effects beyond Hsp90 client protein degradation; may contribute to overall anti-cancer activity. |
| Differential Client Protein Depletion | Selective depletion of AKT and IKKα/β at low concentrations, with less effect on MAPK. oncotarget.com | Chronic Lymphocytic Leukemia (CLL) cells. oncotarget.com | Suggests that the cellular response can be concentration-dependent and pathway-specific. |
| Off-Target Stress Response | Induction of oxidative stress response (e.g., thioredoxin translocation). d-nb.info | Dynamic proteomics in cancer cells. d-nb.info | May contribute to the overall cellular impact and potential toxicities. |
Application of Multi-omics and Systems Biology Approaches to Elucidate Hsp90 Inhibition Networks
The inhibition of a central chaperone like Hsp90 triggers a complex and widespread cellular response. To fully comprehend these network-level effects, future research will increasingly rely on multi-omics and systems biology. frontiersin.orgnih.gov These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. frontiersin.orgnih.gov
Proteomics: Proteomic studies have been crucial in defining the "fingerprint" of Hsp90 inhibition. Treatment of cancer cells with luminespib leads to a conserved set of protein changes, including the robust upregulation of Hsp70 and the depletion of numerous Hsp90 client proteins like CDK4, CDK6, and AKT. acs.orgnih.govashpublications.org Global proteomic analysis in Jurkat leukemia cells identified a signature of 64 proteins that serve as markers for Hsp90 inhibition by luminespib. researchgate.net This signature is highly conserved among structurally different Hsp90 inhibitors, confirming a common mechanism of action. acs.orgresearchgate.net
Systems Biology: By integrating multi-omics data, systems biology can create network models that capture the dynamic interplay between different cellular pathways following Hsp90 inhibition. frontiersin.org For example, studies in leukemia cells have shown that luminespib disrupts a high-molecular-weight network complex involving Hsp90, Bcr-Abl, and Jak2, leading to the degradation of the oncogenic Bcr-Abl protein. nih.gov Such network-level understanding is critical for identifying key nodes that determine sensitivity or resistance and for discovering novel biomarkers and therapeutic combinations. acs.orgmdpi.com The application of these advanced computational techniques is essential for moving towards a more personalized and effective use of luminespib in cancer therapy. mdpi.comresearchgate.net
Q & A
Q. What is the molecular mechanism of Luminespib mesylate as an Hsp90 inhibitor, and how can researchers validate its target engagement in vitro?
this compound binds to the ATP-binding pocket of Hsp90, inducing proteasomal degradation of oncogenic client proteins (e.g., HER2, EGFR, BRAF) and upregulating Hsp72, a biomarker of Hsp90 inhibition . To validate target engagement:
- Perform Western blotting to monitor client protein degradation (e.g., ERBB2 in breast cancer cell lines) and Hsp72 elevation .
- Use fluorescence polarization assays with purified Hsp90 to measure competitive displacement of ATP analogs by Luminespib .
Q. What experimental models are suitable for evaluating Luminespib’s antitumor efficacy in preclinical studies?
- In vitro: Use human tumor cell lines (e.g., colorectal HT29, pancreatic CTIAC11) to assess proliferation inhibition via MTT assays and apoptosis via caspase-3/7 activation .
- In vivo: Employ xenograft models (e.g., MC38 murine colorectal cancer) with daily intraperitoneal dosing (20–50 mg/kg) to monitor tumor regression and Hsp72 levels in plasma .
Q. How should researchers address variability in Hsp90 client protein expression across tumor types?
- Conduct proteomic profiling (e.g., mass spectrometry) to identify client proteins in specific cancer subtypes .
- Prioritize tumor models with high dependence on Hsp90-dependent oncoproteins (e.g., HER2-amplified breast cancer) to maximize therapeutic response .
Advanced Research Questions
Q. What strategies can mitigate Luminespib’s ocular toxicity observed in clinical trials?
- Compare tissue distribution profiles: Unlike Luminespib, pimitespib achieves rapid equilibrium between plasma and retina without accumulation, suggesting structural modifications to reduce ocular exposure .
- Use intravitreal drug monitoring in rodent models to optimize dosing schedules and minimize retinal toxicity .
Q. How does combining Luminespib with caspase inhibitors enhance antitumor immune responses?
- Co-treatment with caspase inhibitors (e.g., emricasan) increases mitochondrial DNA release, activating cGAS/STING-dependent type I interferon (IFN-β) production .
- Validate synergy via RNA-seq to confirm IFN pathway enrichment and use STING-knockout models to establish mechanism .
Q. What analytical methods are recommended for quantifying Luminespib stability in formulation studies?
- Employ UV spectrophotometry (272–343 nm) for routine quantification, validated against HPLC for accuracy .
- Assess photostability under IEC 61350-2 light exposure; store mesylate salts in amber vials to prevent degradation .
Q. How can researchers resolve contradictions in Luminespib’s efficacy across cell lines with similar genetic profiles?
- Perform dose-response assays with parallel monitoring of client protein degradation and compensatory pathways (e.g., heat shock factor 1 activation) .
- Use CRISPR screens to identify genetic modifiers of Luminespib sensitivity (e.g., proteasome subunit mutations) .
Methodological Guidelines
Designing a robust in vivo study to evaluate Luminespib’s pharmacokinetics and toxicity:
- Include control groups treated with Hsp90 inhibitors of varying tissue distribution (e.g., ganetespib vs. Luminespib) to contextualize toxicity findings .
- Collect serial plasma samples for LC-MS/MS quantification and correlate exposure with retinal histopathology .
Validating Hsp90 inhibition in patient-derived organoids (PDOs):
- Culture PDOs in Matrigel and treat with Luminespib (IC50 range: 10–100 nM).
- Use immunofluorescence to confirm client protein loss (e.g., androgen receptor in prostate cancer) and RNAscope for Hsp72 mRNA upregulation .
Addressing drug resistance in Luminespib-treated models:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
